6-Methoxypyridazine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxypyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWLCPFWPSECST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxypyridazine-4-carboxylic acid (CAS 1427202-39-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 6-Methoxypyridazine-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound is a pyridazine derivative characterized by a methoxy group at the 6-position and a carboxylic acid at the 4-position. This substitution pattern imparts specific electronic and steric properties that make it an attractive scaffold for the synthesis of novel bioactive molecules.
| Property | Value | Source(s) |
| CAS Number | 1427202-39-8 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [2] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | COC1=NN=CC(=C1)C(=O)O | [] |
| Appearance | Yellow to off-white solid | [1] |
| Purity | Typically ≥98% | [2] |
| Storage | 2-8°C | [1] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A potential synthetic route could start from a readily available precursor, such as 4-methyl-6-chloropyridazine. The synthesis would proceed as follows:
-
Oxidation: The methyl group at the 4-position of 4-methyl-6-chloropyridazine would be oxidized to a carboxylic acid. This transformation can typically be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium.[4]
-
Methoxylation: The chloro group at the 6-position would then be substituted with a methoxy group via a nucleophilic aromatic substitution reaction. This is commonly carried out using sodium methoxide in methanol.[4]
Experimental Protocol: A Hypothetical Synthesis
The following protocol is a proposed method based on analogous chemical transformations. Researchers should optimize these conditions for safety and yield.
Step 1: Synthesis of 6-Chloro-pyridazine-4-carboxylic acid
-
To a solution of 4-methyl-6-chloropyridazine in concentrated sulfuric acid, cooled in an ice bath, slowly add potassium permanganate while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for several hours.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Step 2: Synthesis of this compound
-
To a solution of 6-chloro-pyridazine-4-carboxylic acid in anhydrous methanol, add sodium methoxide.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford this compound.
References
6-Methoxypyridazine-4-carboxylic acid molecular structure and weight
An In-depth Technical Guide to 6-Methoxypyridazine-4-carboxylic acid: Structure, Properties, and Applications in Targeted Protein Degradation
Introduction
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds serve as foundational components for novel therapeutic agents. Among these, pyridazine derivatives are of significant interest due to their unique electronic properties and versatile functionalization potential. This guide provides a detailed technical overview of this compound, a specialized building block with emerging relevance in the field of targeted protein degradation.
Designed for researchers, chemists, and drug development professionals, this document elucidates the core physicochemical properties, molecular structure, a robust synthesis strategy, and the practical application of this compound. As a Senior Application Scientist, the aim is not merely to present data, but to provide a causal understanding behind the methodologies and the strategic value of this molecule in advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).
Physicochemical and Structural Characterization
A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. This compound is a stable, solid compound under recommended storage conditions.
Core Properties
The essential physicochemical data for this compound are summarized in the table below. This information is crucial for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 1427202-39-8 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [2] |
| Appearance | Yellow to off-white solid | [1] |
| Purity | ≥97-98% (Typical) | |
| Storage Conditions | 2-8°C, desiccated environment | [1] |
| Predicted Boiling Point | 423.5 ± 25.0 °C at 760 mmHg |
Molecular Structure
The structure of this compound is defined by a pyridazine ring substituted with a methoxy group at the C6 position and a carboxylic acid at the C4 position. This arrangement of functional groups dictates its chemical reactivity and utility.
-
IUPAC Name : this compound
-
Canonical SMILES : COC1=NN=CC(=C1)C(=O)O
-
InChI : InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3H,1H3,(H,9,10)
The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, influences the acidity of the carboxylic proton and the reactivity of the ring itself. The methoxy group acts as an electron-donating group, modulating the electronic profile of the heterocycle, while the carboxylic acid provides a crucial reactive handle for chemical conjugation.
Caption: 2D structure of this compound.
Synthesis and Handling
Rationale for Proposed Synthetic Strategy
The proposed synthesis involves the reaction of a halogenated precursor, 6-Chloropyridazine-4-carboxylic acid (CAS 1256794-24-7) , with sodium methoxide.[3] The pyridazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles and displacement of a good leaving group like chloride. This SNAr reaction is a standard and high-yielding method for introducing alkoxy groups onto chloro-substituted pyridazines and related azines. A similar strategy has been successfully employed for the synthesis of the isomeric 6-Methoxypyridazine-3-carboxylic acid.[4]
Caption: Proposed synthetic workflow for this compound.
Proposed Synthesis Protocol
This protocol describes a self-validating system where progress can be monitored and the final product's identity confirmed through standard analytical techniques.
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
Sodium methoxide (CH₃ONa)
-
Anhydrous methanol (MeOH)
-
Deionized water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-Chloropyridazine-4-carboxylic acid (1.0 eq). Add anhydrous methanol to create a ~0.2 M solution.
-
Reagent Addition: While stirring, add sodium methoxide (2.0-2.2 eq) portion-wise. The excess base is required to deprotonate the carboxylic acid and act as the nucleophile.
-
Causality Note: Using an anhydrous solvent is critical to prevent the sodium methoxide from being quenched by water, which would reduce yield.
-
-
Reaction: Fit the flask with a condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully quench by slowly adding deionized water.
-
Product Precipitation: Transfer the aqueous solution to a beaker and, while stirring in an ice bath, slowly add 1M HCl to adjust the pH to approximately 3-4. The target product will precipitate out of the solution as a solid.
-
Self-Validation: The precipitation of a solid upon acidification is a strong indicator of the successful formation of the carboxylic acid product, which is less soluble in its protonated form.
-
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying and Characterization: Dry the purified solid under high vacuum. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Application in Drug Discovery: A Protein Degrader Building Block
One of the most compelling applications for this compound is its use as a structural component in the design of targeted protein degraders, such as PROTACs.
The Role of Heterocyclic Scaffolds in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target. A PROTAC is typically composed of three parts: a "warhead" that binds the target protein, an E3 ligase binder, and a "linker" that connects the two.
This compound is an exemplary building block for the linker component. Its carboxylic acid group provides a convenient and reliable attachment point for amide bond formation, a cornerstone of bioconjugate chemistry. The pyridazine ring offers a semi-rigid, well-defined scaffold that helps control the spatial orientation and length of the linker, a critical parameter for optimizing ternary complex formation and degradation efficiency.
Caption: Conceptual role of the pyridazine scaffold within a PROTAC molecule.
Experimental Workflow: Amide Coupling for Linker Conjugation
The following protocol details a standard and trustworthy method for conjugating this compound to a linker fragment that possesses a terminal primary amine.
Materials:
-
This compound (1.0 eq)
-
Amine-terminated linker (e.g., a PEG linker with a terminal -NH₂, 1.0-1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq)
-
HOBt (Hydroxybenzotriazole) or OxymaPure (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Activation of Carboxylic Acid: In an anhydrous DMF solution, dissolve this compound, EDC, and HOBt. Stir the mixture at room temperature for 30-60 minutes.
-
Causality Note: This step forms a highly reactive O-acylisourea intermediate (stabilized by HOBt), which is susceptible to nucleophilic attack by the amine. HOBt also serves to minimize racemization if chiral centers are present and suppresses side reactions.
-
-
Amine Addition: To the activated mixture, add the amine-terminated linker followed by the base, DIPEA.
-
Expertise Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt byproduct of EDC and to ensure the linker's amine remains deprotonated and thus nucleophilic.
-
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: The crude product is typically purified using flash column chromatography or preparative HPLC to yield the desired conjugate. The final structure should be verified by high-resolution mass spectrometry and NMR.
Conclusion
This compound is more than a simple chemical; it is a precisely engineered tool for advanced chemical and biological research. Its well-defined structure, characterized by the pyridazine core, methoxy modulator, and a reactive carboxylic acid handle, makes it an exceptionally valuable building block. The robust and logical synthetic pathway via nucleophilic aromatic substitution ensures its accessibility. For scientists and researchers in the competitive field of drug discovery, particularly in the burgeoning area of targeted protein degradation, this compound offers a reliable and strategic component for the rational design of next-generation therapeutics.
References
Introduction to 6-Methoxypyridazine-4-carboxylic Acid: A Heterocyclic Building Block
An In-Depth Technical Guide to the Organic Solvent Solubility of 6-Methoxypyridazine-4-carboxylic Acid
This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive framework and a methodological guide for researchers, scientists, and drug development professionals. We will dissect the molecule's structural attributes to forecast its behavior in various organic solvent systems and provide robust, field-proven protocols for experimental determination.
This compound (CAS: 1427202-39-8) is a substituted pyridazine, a class of aromatic heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring.[1][2] Such scaffolds are of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are found in a number of herbicides and several drugs, making them a popular pharmacophore.[2][3] The unique physicochemical properties of the pyridazine ring, such as a high dipole moment and robust hydrogen-bonding capacity, are pivotal in molecular recognition and can be advantageous in drug design.[4] Understanding the solubility of this specific derivative is a critical first step in its application for synthesis, purification, formulation, and biological screening.
Compound Profile:
Physicochemical Analysis and Predictive Solubility Framework
The solubility of a molecule is governed by its structure. The principle of "like dissolves like" serves as a fundamental guideline: polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[6][7] We can deconstruct this compound into its key functional components to predict its solubility profile.
-
The Pyridazine Core: This diazine ring is inherently polar due to the two electronegative nitrogen atoms. These nitrogens act as strong hydrogen bond acceptors, promoting interaction with protic and other polar solvents.[4][8]
-
The Carboxylic Acid (-COOH) Group: This is the most dominant functional group influencing solubility. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygens).[9] Crucially, its acidic nature (typical pKa for carboxylic acids is 3-5) means its solubility is exquisitely sensitive to pH. In the presence of a base, it will deprotonate to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.
-
The Methoxy (-OCH₃) Group: The ether linkage contributes additional polarity and acts as another hydrogen bond acceptor site, further enhancing interactions with polar solvents.
Synthesis of Properties: The combination of a carboxylic acid, a polar heterocyclic ring, and a methoxy group renders this compound a decidedly polar molecule. Its solubility will be dictated by the solvent's ability to engage in hydrogen bonding and overcome the crystal lattice energy of the solid-state compound.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding (both donation and acceptance) is possible between the solvent and the solute's carboxylic acid, pyridazine nitrogens, and methoxy group.[9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the polar regions of the molecule. DMSO is often an excellent solvent for carboxylic acids.[10] |
| Low-Polarity Ethers | Diethyl Ether, THF | Low to Sparingly Soluble | While these solvents have some polarity, their hydrogen bonding capacity is limited to acceptance only, which may be insufficient to overcome the solute's crystal lattice energy. |
| Non-Polar | Hexane, Toluene, Chloroform | Insoluble | The significant mismatch in polarity ("like dissolves like" principle) means there is very little favorable interaction between the solvent and solute molecules.[6][11] |
Standardized Protocol for Experimental Solubility Determination
Theoretical predictions require empirical validation. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility.[11] It is a robust and self-validating system when performed correctly.
Workflow for Equilibrium Solubility Measurement
The following diagram outlines the critical steps in the shake-flask methodology.
Caption: Workflow for the Shake-Flask Solubility Method.
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., HPLC-grade Methanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Quantification instrument (e.g., HPLC-UV with a validated method)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the slurry at a constant speed for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: Remove the vial from the shaker and let it stand in a temperature-controlled bath for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates.[12]
-
Dilution: Accurately dilute a known volume of the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.
Trustworthiness through Self-Validation: The presence of undissolved solid at the end of the experiment is the primary internal control, confirming that the solution was indeed saturated. Running samples taken at different time points (e.g., 24h and 48h) can further validate that equilibrium has been achieved.
Conclusion
References
- 1. This compound|CAS 1427202-39-8 [rlavie.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Analysis of 6-Methoxypyridazine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the expected spectral characteristics of 6-methoxypyridazine-4-carboxylic acid (C₆H₆N₂O₃, CAS: 1427202-39-8), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] In the absence of publicly available, experimentally-derived spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule's constituent functional groups—a pyridazine ring, a methoxy group, and a carboxylic acid—we will forecast the salient features in its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is structured to not only present predicted data but to also provide the underlying scientific rationale for these predictions, alongside detailed, field-proven experimental protocols for data acquisition.
Introduction to this compound
This compound is a substituted pyridazine derivative. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, known to impart a range of biological activities. The substituents—a methoxy group at the 6-position and a carboxylic acid at the 4-position—are expected to significantly influence the molecule's electronic properties, reactivity, and spectral behavior. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the two pyridazine ring protons, the methoxy protons, and the carboxylic acid proton.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridazine H (C3-H) | 8.0 - 9.0 | Singlet (s) | 1H |
| Pyridazine H (C5-H) | 7.5 - 8.5 | Singlet (s) | 1H |
| Methoxy (-OCH₃) | 3.9 - 4.4 | Singlet (s) | 3H |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | 1H |
Causality Behind Predictions:
-
Pyridazine Protons: The protons on the pyridazine ring are expected to be in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the two nitrogen atoms.[3][4][5] The proton at the C3 position, being adjacent to a nitrogen atom and the carboxylic acid group, is likely to be the most deshielded. The proton at the C5 position will also be in the aromatic region but likely slightly upfield compared to the C3 proton.
-
Methoxy Protons: The methoxy group protons will appear as a sharp singlet, as there are no adjacent protons to couple with.[6] Its chemical shift is predicted to be in the range of 3.9 - 4.4 ppm, typical for a methoxy group attached to an electron-deficient aromatic ring.[6]
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic broad singlet at a very downfield chemical shift, often above 10 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 180 |
| Pyridazine C-6 (-OCH₃) | 155 - 165 |
| Pyridazine C-3 | 145 - 155 |
| Pyridazine C-4 (-COOH) | 135 - 145 |
| Pyridazine C-5 | 120 - 130 |
| Methoxy (-OCH₃) | 55 - 65 |
Causality Behind Predictions:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon due to the direct attachment of two electronegative oxygen atoms, placing it in the 165-180 ppm range.[7]
-
Pyridazine Carbons: The carbons of the pyridazine ring will have varied chemical shifts based on their substitution and proximity to the nitrogen atoms. The carbon bearing the methoxy group (C-6) is expected to be significantly downfield due to the deshielding effect of the attached oxygen.[7][8][9][10] The other ring carbons will also be in the aromatic region, with their precise shifts influenced by the electronic effects of the substituents.
-
Methoxy Carbon: The carbon of the methoxy group typically appears in the 55-65 ppm range.[1][11][12][13] Its exact position can be sensitive to conformational effects.[1][11][12][13]
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[14][15][16]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
(Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon connectivities, providing an unambiguous assignment of all signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group, with additional peaks from the pyridazine ring and methoxy group.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium, Sharp |
| Aliphatic C-H (Methoxy) | C-H stretch | 2850 - 2960 | Medium, Sharp |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Pyridazine Ring | C=N, C=C stretch | 1400 - 1600 | Medium to Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
| Methoxy Group | C-O stretch | 1000 - 1100 | Medium |
Causality Behind Predictions:
-
O-H Stretch: The most prominent feature will be a very broad and strong absorption band from 2500 to 3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by strong intermolecular hydrogen bonding.[17][18][19][20][21]
-
C=O Stretch: A sharp and intense peak between 1700 and 1725 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid.[17][20] Its position within this range is influenced by hydrogen bonding.
-
C-H Stretches: Sharp peaks for the aromatic C-H stretches of the pyridazine ring will appear around 3000-3100 cm⁻¹. The C-H stretches of the methoxy group will be observed in the 2850-2960 cm⁻¹ region.
-
"Fingerprint" Region: The region below 1600 cm⁻¹ will contain a series of absorptions corresponding to the C=N and C=C stretching vibrations of the pyridazine ring, as well as C-O stretching and various bending vibrations.[22][23][24]
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for both solids and liquids.
-
Background Collection:
-
Ensure the ATR crystal is clean. Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
After analysis, clean the ATR crystal thoroughly with a solvent-moistened soft tissue to prevent cross-contamination.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
For this compound (Molecular Weight: 154.12 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.
Table 4: Predicted m/z Values in ESI-MS
| Ion | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 155.0451 | Positive |
| [M+Na]⁺ | 177.0271 | Positive |
| [M-H]⁻ | 153.0306 | Negative |
Fragmentation Analysis (Tandem MS):
In tandem MS (MS/MS), the molecular ion is fragmented to provide structural clues. Key predicted fragmentation pathways include:
-
Loss of H₂O (18 Da): This is a common fragmentation for carboxylic acids.
-
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of carboxylic acids.
-
Loss of CH₃ (15 Da): Loss of the methyl radical from the methoxy group.
-
Loss of OCH₃ (31 Da): Cleavage of the methoxy group.
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group.[2][25][26]
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
-
Instrument Setup:
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and inducing fragmentation through collision-induced dissociation (CID).
-
Data Interpretation Workflow
A logical workflow is essential for the comprehensive analysis of the acquired spectral data.
Caption: Workflow for the comprehensive spectral analysis of this compound.
Conclusion
This technical guide provides a robust, predictive framework for the spectral analysis of this compound. By understanding the expected NMR, IR, and MS data based on fundamental chemical principles, researchers can more efficiently and accurately identify and characterize this molecule. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability. While this guide is predictive, it establishes a solid foundation for the interpretation of experimentally acquired data, thereby accelerating research and development efforts involving this and structurally related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 3. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. acdlabs.com [acdlabs.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. sites.bu.edu [sites.bu.edu]
- 15. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 20. echemi.com [echemi.com]
- 21. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. pubs.aip.org [pubs.aip.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 27. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 29. phys.libretexts.org [phys.libretexts.org]
- 30. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 6-Methoxypyridazine-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] This technical guide delves into the core attributes of a specific, yet underexplored, subclass: 6-Methoxypyridazine-4-carboxylic acid derivatives . While direct research on this precise scaffold is nascent, this document synthesizes data from structurally related pyridazine and other heterocyclic compounds to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the therapeutic promise of these derivatives, grounded in established structure-activity relationships (SAR) and mechanistic insights from analogous molecular frameworks. This guide will serve as a foundational resource for initiating research and development programs centered on this promising chemical entity.
Introduction: The Pyridazine Nucleus - A Cornerstone of Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[2] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive scaffold for interacting with various biological targets.[3] The inherent versatility of the pyridazine core allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of pyridazine have been reported to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic activities.[4][5]
The subject of this guide, the This compound scaffold, presents a unique combination of functional groups that can be strategically exploited for drug design. The methoxy group at the 6-position can influence the electronic properties of the ring and may play a role in metabolic stability. The carboxylic acid at the 4-position serves as a versatile handle for the synthesis of a diverse library of derivatives, such as amides and esters, which can modulate the compound's interaction with biological targets and its overall physicochemical profile.[1] Although this specific scaffold is not extensively documented in current literature, its structural components suggest significant potential for therapeutic innovation.
Potential Therapeutic Applications of this compound Derivatives
Based on the well-established biological activities of related pyridazine and heterocyclic carboxamide/ester derivatives, we can project several promising therapeutic avenues for derivatives of this compound.
Anticancer Activity
Pyridazine derivatives have shown considerable promise as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival. The derivatization of the carboxylic acid moiety into amides and esters can significantly impact the anticancer potency of heterocyclic compounds.
-
Mechanism of Action (Hypothesized): Many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell cycle progression and signal transduction. The pyridazine core can act as a scaffold to position key pharmacophoric groups within the ATP-binding pocket of these enzymes. The substituents on the amide or ester derivatives of this compound could form critical hydrogen bonds and hydrophobic interactions with the kinase domain, leading to its inhibition.
Caption: Hypothesized mechanism of anticancer activity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Pyridazinone derivatives, structurally related to this compound, have been investigated as potent anti-inflammatory agents. The carboxylic acid functionality is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Mechanism of Action (Hypothesized): A plausible mechanism for the anti-inflammatory effects of this compound derivatives involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The carboxylic acid moiety, or its bioisosteres, can mimic the binding of arachidonic acid to the active site of these enzymes, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Potential anti-inflammatory mechanism of action.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridazine derivatives have been reported to possess antibacterial and antifungal properties. The modification of the carboxylic acid group into various amides can be a successful strategy to enhance the antimicrobial potency and spectrum of activity.
-
Mechanism of Action (Hypothesized): The antimicrobial action of these derivatives could stem from various mechanisms, including the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis. The lipophilicity and electronic properties of the amide substituents would play a crucial role in the compound's ability to penetrate the bacterial cell wall and interact with its intracellular targets.
Synthetic Strategies and Experimental Protocols
The synthesis of a diverse library of this compound derivatives is crucial for exploring their therapeutic potential and establishing robust structure-activity relationships.
General Synthesis of 6-Methoxypyridazine-4-carboxamides
A common and effective method for the synthesis of carboxamides is the coupling of a carboxylic acid with an amine in the presence of a coupling agent.
Caption: General workflow for amide synthesis.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Addition of Coupling Agents: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Biological Evaluation Protocols
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
-
Enzyme Preparation: Prepare a solution of COX-1 or COX-2 enzyme in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a specified period.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Determine the IC50 values for the inhibition of COX-1 and COX-2.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is not yet available, we can extrapolate from related compound series.
| Derivative Type | Potential Impact on Activity | Rationale |
| Aromatic Amides | May enhance anticancer activity | Aromatic rings can engage in π-π stacking and hydrophobic interactions with the target protein. |
| Aliphatic Amides | Can modulate solubility and cell permeability | The nature of the alkyl chain can be tuned to optimize pharmacokinetic properties. |
| Esters | Could act as prodrugs | Esters may be hydrolyzed in vivo to release the active carboxylic acid, potentially improving oral bioavailability. |
| Heterocyclic Amides | May introduce additional binding interactions | Heterocycles can form specific hydrogen bonds with the target, increasing potency and selectivity. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the proven track record of the pyridazine nucleus in medicinal chemistry, provides a strong rationale for initiating drug discovery programs in this area.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound amides and esters. In-depth mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by these compounds. The insights gained from these investigations will pave the way for the rational design of next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 2. appretech.com [appretech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1427202-39-8|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on the Potential Therapeutic Applications of 6-Methoxypyridazine-4-carboxylic acid
Abstract
The pyridazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide delves into the untapped therapeutic potential of a specific functionalized derivative, 6-Methoxypyridazine-4-carboxylic acid. While direct pharmacological studies on this particular molecule are nascent, its structural features—a bio-active pyridazine core, a modulating methoxy group, and a synthetically versatile carboxylic acid handle—present a compelling foundation for the rational design of novel therapeutics. This whitepaper will explore its molecular profile, derivatization potential, and, by drawing logical inferences from structurally related compounds, propose concrete therapeutic applications in inflammation, oncology, and neurology. Each proposed application is substantiated with a detailed, field-proven experimental protocol to guide researchers in validating these hypotheses.
Introduction: The Pyridazine Scaffold as a Foundation for Drug Discovery
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a significant dipole moment and a robust capacity for hydrogen bonding, which are highly advantageous for molecular recognition and drug-target interactions.[1] Consequently, the pyridazine nucleus is a cornerstone in the development of drugs across diverse therapeutic areas, including agents with anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and cardiovascular effects.[2][3][4][5]
This guide focuses on This compound (CAS: 1427202-39-8), a molecule poised for exploration.[6] Its potential lies not in a documented history of therapeutic use, but in the strategic combination of its functional groups, which can be rationally exploited for targeted drug design. This document serves as a technical roadmap for researchers and drug development professionals, outlining the scientific rationale and experimental pathways to unlock the therapeutic promise of this versatile chemical entity.
Molecular Profile and Synthetic Versatility
A thorough understanding of a molecule's structure is fundamental to predicting its biological potential. This compound offers a unique combination of features ripe for medicinal chemistry exploration.
| Property | Value | Source |
| CAS Number | 1427202-39-8 | [6] |
| Molecular Formula | C₆H₆N₂O₃ | [6] |
| Molecular Weight | 154.12 g/mol | [6] |
| Appearance | Yellow to off-white solid | |
| Key Functional Groups | Pyridazine, Methoxy, Carboxylic Acid |
Key Structural Features and Their Implications:
-
The Pyridazine Core: As an electron-deficient aromatic system, it serves as a stable scaffold that can be readily functionalized. Its nitrogen atoms are key hydrogen bond acceptors, facilitating anchoring within protein binding sites.
-
The 6-Methoxy Group: This group significantly influences the electronic distribution of the pyridazine ring.[7] It can enhance metabolic stability and, depending on the target, either participate in key binding interactions or be modified to fine-tune lipophilicity and pharmacokinetic properties. The use of methoxypyridine motifs has proven effective in improving the activity and solubility of other drug candidates, such as gamma-secretase modulators for Alzheimer's disease.[8]
-
The 4-Carboxylic Acid Group: This is arguably the most critical functional group for therapeutic design. It is a strong hydrogen bond donor and acceptor and can engage in ionic interactions with basic residues (e.g., Arginine, Lysine) in a target protein. Furthermore, it serves as a primary synthetic handle for creating diverse libraries of derivatives, such as amides and esters, to optimize potency, selectivity, and drug-like properties.
Synthetic Derivatization Workflow
The true potential of this compound lies in its utility as a starting scaffold. The carboxylic acid moiety is readily activated for coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).
Caption: Synthetic pathways for derivatizing the core scaffold.
Potential Therapeutic Application: Anti-inflammatory Agents
Rationale: Pyridazine and pyridazinone derivatives are widely reported to possess significant anti-inflammatory activity.[4][9] Several mechanisms have been identified, including the inhibition of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and cyclooxygenase (COX) enzymes.[3] The carboxylic acid moiety is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), where it is essential for binding to the active site of COX enzymes. The this compound scaffold is therefore a prime candidate for development as a novel COX-2 selective inhibitor.
Proposed Signaling Pathway:
Caption: Inhibition of the COX-2 pathway to reduce inflammation.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the selectivity of a test compound for inhibiting the COX-2 isoform over the constitutively expressed COX-1 isoform.
Objective: To determine the IC₅₀ values of this compound and its derivatives for human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or similar).
-
COX inhibitor screening assay kit (e.g., Cayman #701050), containing arachidonic acid (substrate), heme, and a colorimetric substrate.
-
Test compound (this compound), dissolved in DMSO.
-
Celecoxib (selective COX-2 inhibitor) and SC-560 (selective COX-1 inhibitor) as positive controls.
-
96-well microplate and plate reader capable of measuring absorbance at 590 nm.
Methodology:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare a series of dilutions of the test compound and control inhibitors in DMSO (e.g., from 100 µM to 0.1 nM).
-
Enzyme Incubation:
-
To each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).
-
Add 1 µL of the diluted test compound, control inhibitor, or DMSO (for the 100% activity control).
-
Gently shake the plate and incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Quickly add 10 µL of the colorimetric substrate solution.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader and measure the absorbance at 590 nm every minute for 5 minutes to determine the reaction velocity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher value indicates greater selectivity for COX-2.
-
Potential Therapeutic Application: Anticancer Agents
Rationale: The pyridazine scaffold is present in numerous compounds investigated for their anticancer properties.[10] A key mechanism of action for many modern cancer therapeutics is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis. The structural features of pyridazines make them excellent "hinge-binding" motifs that can interact with the ATP-binding pocket of various kinases.
Proposed Logical Framework:
Caption: Rationale for developing pyridazine derivatives as kinase inhibitors.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a robust method for assessing the cytotoxic effects of a compound on a cancer cell line.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of this compound and its derivatives against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 human breast adenocarcinoma cell line (ATCC).
-
Complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
Test compound and Doxorubicin (positive control), dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Methodology:
-
Cell Seeding:
-
Harvest and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and doxorubicin in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After 48 hours, add 20 µL of MTT solution to each well.
-
Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct biological data for this specific isomer is limited, a comprehensive analysis of the broader pyridazine class provides a strong, scientifically-grounded rationale for its investigation. Its inherent structural and chemical properties make it an ideal starting point for generating compound libraries targeting a range of diseases.
The proposed therapeutic applications in inflammation and oncology are based on well-established precedents for the pyridazine core and the critical role of the carboxylic acid moiety in molecular recognition of relevant targets like COX-2 and protein kinases. The detailed experimental protocols provided herein offer a clear and validated path for researchers to begin assessing this potential.
Future work should focus on:
-
Computational Modeling: Performing docking studies of this compound and its virtual derivatives into the active sites of COX-2, various kinases, and other potential targets to prioritize synthetic efforts.
-
Library Synthesis: Executing the derivatization of the carboxylic acid to generate a focused library of amides and esters for SAR screening.
-
Broad Biological Screening: Testing the synthesized library against a wide panel of biological targets to uncover novel activities and therapeutic potentials beyond those proposed in this guide.
By pursuing these avenues, the scientific community can systematically unlock the therapeutic value embedded within the this compound scaffold, paving the way for the next generation of pyridazine-based medicines.
References
- 1. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]
- 2. miragenews.com [miragenews.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. rjptonline.org [rjptonline.org]
- 6. appretech.com [appretech.com]
- 7. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 8. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview | MDPI [mdpi.com]
- 10. Pyridazine and its derivatives | PPTX [slideshare.net]
The Strategic Utility of 6-Methoxypyridazine-4-carboxylic Acid in Modern Synthesis
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Emerging Prominence of a Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among the myriad of heterocyclic scaffolds, pyridazines have garnered significant attention due to their prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable, yet underexplored, member of this family: 6-Methoxypyridazine-4-carboxylic acid .
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent reactivity of the molecule, and its practical application in the synthesis of high-value compounds, such as the potent soluble epoxide hydrolase (sEH) inhibitor, GSK2256294.
Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization. This compound is a crystalline solid with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol .[1][2]
| Property | Value | Source |
| CAS Number | 1427202-39-8 | [2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [2][3] |
| Molecular Weight | 154.12 g/mol | [2] |
| Appearance | Yellow to off-white solid | [4] |
| Purity | ≥98% (typical) | [1] |
The molecule's structure is characterized by a π-deficient pyridazine ring, substituted with an electron-donating methoxy group at the 6-position and an electron-withdrawing carboxylic acid group at the 4-position. This electronic arrangement is crucial as it dictates the molecule's reactivity, influencing both the aromatic ring and the carboxylic acid functionality. The pyridazine core's inherent electron-deficient nature activates the carboxylic acid group towards nucleophilic attack, facilitating derivatization.[5]
Strategic Synthesis of this compound
The efficient and scalable synthesis of this compound is a key enabling factor for its use in larger-scale synthetic campaigns. A robust and logical synthetic route proceeds from the readily available starting material, 3,6-dichloropyridazine. The overall transformation involves a two-stage process: regioselective oxidation of a methyl group to a carboxylic acid, followed by a selective nucleophilic aromatic substitution of one of the chlorine atoms with a methoxy group.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from 3,6-dichloro-4-methylpyridazine.
Detailed Experimental Protocol: A Plausible Two-Step Synthesis
The following protocol is a composite procedure based on established chemical principles for analogous transformations.[6][7]
Step 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid
-
Reaction Setup: To a stirred solution of 3,6-dichloro-4-methylpyridazine (1.0 eq) in a suitable solvent such as pyridine or a mixture of acetic acid and water, portion-wise addition of a strong oxidizing agent like potassium permanganate (KMnO₄, ~4.0 eq) is performed at a controlled temperature, typically between 80-100°C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess oxidant is quenched with a reducing agent (e.g., sodium bisulfite). The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the product.
-
Purification: The crude 3,6-dichloropyridazine-4-carboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford the desired intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: 3,6-Dichloropyridazine-4-carboxylic acid (1.0 eq) is dissolved in anhydrous methanol. To this solution, a solution of sodium methoxide in methanol (approximately 2.0-2.2 eq) is added. The reaction mixture is then heated to reflux. The rationale for using a slight excess of sodium methoxide is to ensure complete conversion and to neutralize the carboxylic acid proton, facilitating the nucleophilic aromatic substitution.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC, observing the disappearance of the starting material and the appearance of the product.
-
Work-up and Isolation: After the reaction is complete, the methanol is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated HCl to a pH of approximately 3-4. This protonates the carboxylate, leading to the precipitation of the product.
-
Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from water or an appropriate organic solvent to yield the final product with high purity.
Core Reactivity and Application in Amide Bond Formation
The primary utility of this compound as a building block lies in the reactivity of its carboxylic acid moiety, most notably in the formation of amide bonds. This reaction is a cornerstone of pharmaceutical synthesis.
Mechanistic Considerations in Amide Coupling
Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a variety of coupling reagents.
Caption: Generalized mechanism of amide bond formation.
Case Study: Synthesis of a Key Intermediate for GSK2256294
A prominent example showcasing the utility of this compound is its role in the synthesis of GSK2256294, a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH), which has been investigated for the treatment of inflammatory diseases.
Retrosynthetic Analysis Highlighting the Key Amide Coupling
The synthesis of GSK2256294 involves a crucial amide bond formation between this compound and a complex amine fragment.
Caption: Retrosynthetic disconnection of GSK2256294.
Exemplary Protocol for Amide Coupling
The following is a representative protocol for the amide coupling step, employing a common and highly effective coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation of the Carboxylic Acid: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and HATU (1.1-1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture and stir at room temperature for 15-30 minutes. This step generates the highly reactive O-acylisourea intermediate.
-
Amine Addition: To the pre-activated mixture, add a solution of the amine fragment, (1R,3S)-3-amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide (1.0-1.1 eq), in DMF.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress should be diligently monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF), a mild aqueous acid (e.g., 1M HCl or citric acid), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.
Spectroscopic Characterization
Accurate characterization of this compound is essential for quality control and reaction monitoring. Below are the expected spectroscopic signatures based on its structure and data for analogous compounds.[4][8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons will appear as doublets or singlets in the downfield region (typically δ 7.5-9.0 ppm). The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (δ > 12 ppm), and its presence can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is expected in the range of δ 165-175 ppm. The carbons of the pyridazine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the methoxy group being the most shielded. The methoxy carbon will be observed around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[10] A strong, sharp C=O stretching absorption will be present around 1700-1725 cm⁻¹.[10] C-O stretching and C-H stretching bands will also be present in their characteristic regions.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).
Conclusion and Future Outlook
This compound has demonstrated its value as a strategic building block in the synthesis of complex, high-value molecules for the pharmaceutical industry. Its well-defined reactivity, stemming from the electronic interplay of its substituents, allows for predictable and efficient transformations, particularly in the crucial formation of amide bonds. The successful application of this building block in the development of clinical candidates like GSK2256294 underscores its potential. As the demand for novel heterocyclic compounds in drug discovery continues to grow, a thorough understanding of the synthesis and reactivity of such versatile building blocks will remain a critical asset for synthetic and medicinal chemists. This guide provides the foundational knowledge and practical insights necessary to confidently incorporate this compound into innovative synthetic strategies.
References
- 1. 3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7 [chemicalbook.com]
- 2. appretech.com [appretech.com]
- 3. This compound|CAS 1427202-39-8 [rlavie.com]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methoxypyridazine-4-carboxylic acid
Introduction: The Significance of 6-Methoxypyridazine-4-carboxylic acid
Pyridazine derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including antiviral, anticancer, and cardiovascular applications.[1] this compound (CAS 1427202-39-8) is a key intermediate, offering a synthetically versatile scaffold for the development of novel pharmaceutical agents and functional materials. Its structure, featuring a methoxy group, a carboxylic acid, and a reactive site for further functionalization, makes it a highly sought-after building block in drug discovery programs.
This guide provides a comprehensive, four-step synthetic route starting from the commercially available 3,6-Dichloropyridazine-4-carboxylic acid. Each step is detailed with expert insights into the reaction mechanisms, causality behind procedural choices, and self-validating protocols to ensure reproducibility and success in the laboratory.
Overall Synthetic Workflow
The synthesis is designed as a robust four-step sequence:
-
Esterification: Protection of the carboxylic acid moiety as a methyl ester to prevent unwanted side reactions.
-
Regioselective Methoxylation: A crucial nucleophilic aromatic substitution (SNAr) step to install the methoxy group at the C6 position.
-
Catalytic Dechlorination: Removal of the remaining chlorine atom at the C3 position via palladium-catalyzed hydrodechlorination.
-
Saponification: Hydrolysis of the methyl ester to yield the final target compound, this compound.
Caption: Overall synthetic workflow from the starting material to the final product.
Part 1: Esterification of the Starting Material
Objective: To protect the carboxylic acid group of 3,6-Dichloropyridazine-4-carboxylic acid as a methyl ester.
Scientific Rationale: The carboxylic acid proton is acidic and can interfere with the basic conditions of the subsequent methoxylation step. Esterification masks this acidic proton and improves the solubility of the substrate in organic solvents, facilitating a more homogenous and efficient reaction in the next stage. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified with methanol. The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies the work-up procedure.
Protocol 1: Synthesis of Methyl 3,6-dichloropyridazine-4-carboxylate
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Amount | Molar Equiv. |
| 3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7 | 192.99 | 10.0 g | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 15.0 mL | ~4.0 |
| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 3,6-Dichloropyridazine-4-carboxylic acid (10.0 g, 51.8 mmol) and toluene (50 mL).
-
Carefully add thionyl chloride (15.0 mL, 207 mmol) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 3 hours. The solid should dissolve as the reaction progresses.
-
After 3 hours, allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
To the resulting residue, cautiously add anhydrous methanol (100 mL) at 0 °C (ice bath). An exothermic reaction may occur.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Methyl 3,6-dichloropyridazine-4-carboxylate as a crystalline solid.
Part 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Objective: To selectively substitute the chlorine atom at the C6 position with a methoxy group.
Scientific Rationale: The regioselectivity of this SNAr reaction is a critical aspect of the synthesis. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at C3 and C6 are potential leaving groups. However, the electron-withdrawing ester group at the C4 position exerts a strong resonance effect, stabilizing the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. This stabilization is significantly more pronounced for attack at the C6 position (para to the ester) compared to the C3 position (meta to the ester). This directs the sodium methoxide nucleophile to preferentially attack the C6 position, leading to the desired product.[2][3]
Caption: Rationale for regioselectivity in the methoxylation step.
Protocol 2: Synthesis of Methyl 3-chloro-6-methoxypyridazine-4-carboxylate
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Amount | Molar Equiv. |
| Methyl 3,6-dichloropyridazine-4-carboxylate | - | 207.01 | 10.0 g | 1.0 |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 2.87 g | 1.1 |
| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 | 150 mL | - |
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 g, 52.2 mmol) in anhydrous methanol (100 mL) under a nitrogen atmosphere in a 250 mL flask. Alternatively, use commercially available sodium methoxide (2.87 g, 53.1 mmol).
-
In a separate flask, dissolve Methyl 3,6-dichloropyridazine-4-carboxylate (10.0 g, 48.3 mmol) in anhydrous methanol (50 mL).
-
Slowly add the solution of the pyridazine ester to the sodium methoxide solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and neutralize carefully with glacial acetic acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate Methyl 3-chloro-6-methoxypyridazine-4-carboxylate.
Part 3: Catalytic Dechlorination
Objective: To remove the C3 chlorine atom via hydrodechlorination.
Scientific Rationale: Catalytic hydrogenation is a highly effective and clean method for the reductive cleavage of carbon-halogen bonds. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. In this protocol, triethylamine (Et₃N) is used in conjunction with the catalyst. This system can facilitate the hydrodechlorination under mild conditions, sometimes even without an external hydrogen gas source, proceeding via a transfer hydrogenation mechanism or by activating the catalyst.[4] The reaction selectively removes the aryl chloride without affecting the ester or methoxy groups.
Protocol 3: Synthesis of Methyl 6-methoxypyridazine-4-carboxylate
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Amount | Molar Equiv. |
| Methyl 3-chloro-6-methoxypyridazine-4-carboxylate | - | 202.60 | 8.0 g | 1.0 |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | 800 mg | 10% w/w |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 8.3 mL | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 120 mL | - |
Procedure:
-
To a hydrogenation flask or a suitable pressure vessel, add Methyl 3-chloro-6-methoxypyridazine-4-carboxylate (8.0 g, 39.5 mmol), methanol (120 mL), and triethylamine (8.3 mL, 59.2 mmol).
-
Carefully add 10% Pd/C (800 mg) to the solution under a nitrogen atmosphere.
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., to 50 psi or as appropriate for the equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude Methyl 6-methoxypyridazine-4-carboxylate is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.
Part 4: Saponification to the Final Product
Objective: To hydrolyze the methyl ester to the target carboxylic acid.
Scientific Rationale: Saponification is the base-catalyzed hydrolysis of an ester. Using a base like sodium hydroxide (NaOH) in an aqueous/alcoholic solvent system ensures the complete and irreversible conversion of the ester to the carboxylate salt.[5] A subsequent acidification step protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution and can be isolated by filtration.
Protocol 4: Synthesis of this compound
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Amount | Molar Equiv. |
| Methyl 6-methoxypyridazine-4-carboxylate | - | 168.15 | 6.0 g | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.14 g | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | - |
| Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | - |
| Concentrated HCl | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
Dissolve Methyl 6-methoxypyridazine-4-carboxylate (6.0 g, 35.7 mmol) in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (2.14 g, 53.5 mmol) to the solution and stir the mixture at room temperature.
-
Gently heat the reaction to 50 °C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly acidify the solution to pH ~3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 20 mL) and then dry under vacuum to yield the final product, this compound.
-
The product can be further purified by recrystallization from water or an ethanol/water mixture if required.
References
Application Notes & Protocols: The Strategic Use of 6-Methoxypyridazine-4-carboxylic Acid in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, pyridazine derivatives are recognized as privileged scaffolds due to their wide-ranging biological activities and unique electronic properties.[1] 6-Methoxypyridazine-4-carboxylic acid (CAS 1427202-39-8) emerges as a particularly valuable building block.[2][3] Its structure, featuring a carboxylic acid handle for diverse derivatization and a methoxy-substituted, electron-deficient pyridazine ring, offers a compelling combination of features for synthetic chemists. The two adjacent nitrogen atoms in the pyridazine ring create a unique electronic environment, influencing the molecule's reactivity and its potential as a ligand or pharmacophore.[4]
This guide provides an in-depth exploration of this compound as a key intermediate. While specific literature on this exact isomer is emerging, we will draw upon the well-established chemistry of its close structural relatives, such as the 3-carboxylic acid isomer, and fundamental principles of heterocyclic chemistry to provide robust, field-tested protocols.[4][5] We will delve into its core applications, focusing on amide bond formation and esterification, and provide detailed, self-validating protocols designed for immediate implementation in a research setting.
Physicochemical Properties & Reactivity Profile
A comprehensive understanding of the molecule's properties is foundational to its successful application. The pyridazine ring is inherently electron-deficient, which activates the C4-carboxylic acid group towards nucleophilic attack, facilitating reactions like amidation and esterification.[4] The 6-methoxy group, an electron-donating substituent, modulates the electronic properties of the ring, influencing both reactivity and pharmacokinetic parameters like solubility and metabolic stability in derivative compounds.[5]
| Property | Value | Source |
| CAS Number | 1427202-39-8 | [2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [2][3][6] |
| Molecular Weight | 154.12 g/mol | [3][6] |
| Appearance | Yellow to off-white solid | [2] |
| Purity | ≥98% (Typical) | [3] |
| Storage | 2-8°C | [2] |
Core Application I: Amide Bond Formation — A Gateway to Bioactive Molecules
The most prevalent application of this compound is its use as a substrate for amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the pyridazine core to a vast array of amine-containing fragments to build libraries of potential drug candidates.
Causality Behind Experimental Choices
The selection of a coupling reagent is critical for achieving high yields and purity while minimizing side reactions.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent is a gold standard for its high efficiency, fast reaction times, and low rate of racemization for chiral substrates. It functions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Base (DIPEA - N,N-Diisopropylethylamine): A non-nucleophilic hindered base is essential. DIPEA effectively scavenges the acid produced during the reaction without competing as a nucleophile, thereby preventing unwanted side product formation.
-
Solvent (DMF - N,N-Dimethylformamide): A polar aprotic solvent like DMF is chosen for its ability to dissolve a wide range of reactants and intermediates, facilitating a homogenous reaction environment.
Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc), Water (H₂O), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents: Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation: Cool the flask to 0°C using an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Core Application II: Esterification
Esterification provides another critical pathway for derivatization, enabling the synthesis of compounds with altered polarity, solubility, and metabolic profiles. A common and effective method involves activation with a carbodiimide, such as DCC, catalyzed by DMAP.
Mechanism and Rationale
This method proceeds under mild, non-acidic conditions.[7] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic catalyst, intercepting the intermediate to form a more reactive acylpyridinium salt, which is then readily attacked by the alcohol to form the ester.[7]
Reaction Diagram: DCC/DMAP Esterification
Caption: Key components in DCC/DMAP-catalyzed esterification.
Detailed Protocol: DCC/DMAP-Catalyzed Esterification
Caution: Dicyclohexylcarbodiimide (DCC) is a potent skin allergen and should be handled with gloves in a well-ventilated fume hood.[7]
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (1.5 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise.
-
Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form. Remove the ice bath and stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired ester.
Role in Drug Discovery and Development
The pyridazine core is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting activities such as antihypertensive, anticancer, and anti-inflammatory effects.[1][5] this compound serves as an ideal starting point for generating novel chemical entities for several reasons:
-
Vectorial Diversity: The carboxylic acid at the 4-position allows for the exploration of chemical space in a different direction compared to the more commonly available 3-substituted pyridazines.
-
Modulation of Properties: The methoxy group can enhance metabolic stability and improve oral bioavailability.[5]
-
Scaffold Hopping: It can be used as a bioisosteric replacement for other aromatic or heteroaromatic rings in known active compounds to discover new intellectual property with potentially improved properties.
Safety and Handling
While specific hazard data for this compound is not widely published, related compounds like its 3-carboxylic acid isomer are classified with the following hazards. It is prudent to handle this compound with similar precautions.[8]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
References
- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 2. This compound|CAS 1427202-39-8 [rlavie.com]
- 3. appretech.com [appretech.com]
- 4. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyridazine Scaffold in Modern Drug Discovery: Application Notes for 6-Methoxypyridazine-4-carboxylic acid
Introduction: The Privileged Pyridazine Core
In the landscape of medicinal chemistry, the pyridazine ring system stands out as a "privileged structure."[1] This six-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, possesses a unique electronic profile that makes it a versatile scaffold for the design of novel therapeutic agents.[1] The inherent properties of the pyridazine nucleus, such as its ability to act as a hydrogen bond acceptor and its significant dipole moment, allow for a wide range of interactions with biological targets.[2] Consequently, pyridazine derivatives have been successfully developed for a multitude of therapeutic applications, including oncology, inflammation, infectious diseases, and cardiovascular conditions.[3][4][5]
This document provides detailed application notes and generalized protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of 6-Methoxypyridazine-4-carboxylic acid (CAS: 1427202-39-8) in their drug discovery programs.[6] While specific biological data for this particular isomer is not yet extensively published, this guide will extrapolate from the well-established activities of the broader pyridazine class and its closely related isomers to provide a foundational framework for its investigation.
Chemical Profile of this compound
| Property | Value | Source |
| CAS Number | 1427202-39-8 | [6] |
| Molecular Formula | C₆H₆N₂O₃ | [6] |
| Molecular Weight | 154.12 g/mol | [6] |
| Appearance | Yellow to off-white solid | |
| Purity | ≥98% (typical) | [6] |
The structure of this compound, featuring a methoxy group at the 6-position and a carboxylic acid at the 4-position, presents several key features for medicinal chemistry exploration. The carboxylic acid moiety is a common functional group in numerous approved drugs and can participate in crucial hydrogen bonding interactions with target proteins.[7] The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties, making it an attractive starting point for chemical modification.[8]
Potential Therapeutic Applications: An Extrapolative Overview
Based on the extensive research into pyridazine derivatives, this compound can be hypothesized to serve as a valuable building block or lead compound in several therapeutic areas:
-
Anti-inflammatory and Analgesic Agents: The closely related isomer, 6-Methoxypyridazine-3-carboxylic acid, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[8] This suggests that the 4-carboxylic acid isomer could also be derivatized to target key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).[9]
-
Anticancer Therapeutics: The pyridazine scaffold is a cornerstone in the development of various anticancer agents.[10] Derivatives have been shown to inhibit protein kinases, disrupt cell cycle progression, and induce apoptosis in cancer cells. The carboxylic acid functionality of this compound could be crucial for binding to the active sites of enzymes implicated in cancer, such as carbonic anhydrases.[9]
-
Cardiovascular Drugs: Pyridazine-containing compounds have been investigated for their antihypertensive and positive inotropic effects.[5][11] The unique electronic distribution of the pyridazine ring can be exploited to design ligands for cardiovascular targets.
-
Antimicrobial Agents: Various pyridazine bioisosteres have demonstrated significant antibacterial and antifungal activity.[12] The core structure can be modified to target essential microbial enzymes or cellular processes.
Experimental Protocols: A Guideline for Investigation
The following protocols are generalized methodologies that can be adapted for the synthesis of derivatives and the biological evaluation of this compound and its analogues.
Protocol 1: Synthesis of Amide Derivatives
The carboxylic acid group of this compound is a prime handle for derivatization, with amide bond formation being a fundamental transformation in medicinal chemistry.
Objective: To synthesize a library of amide derivatives of this compound for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
A diverse panel of primary and secondary amines
-
Amide coupling reagents (e.g., HATU, HBTU)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Bases (e.g., DIPEA, triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: To the activated ester solution, add the desired amine (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram 1: General Workflow for Amide Synthesis
A generalized workflow for the synthesis of amide derivatives.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol provides a method to screen for potential anticancer activity of this compound derivatives.[10]
Objective: To determine the cytotoxic effects of synthesized compounds on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Synthesized pyridazine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.
Diagram 2: Antiproliferative Screening Workflow
A typical workflow for an MTT-based cell viability assay.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its structural features, combined with the proven track record of the pyridazine scaffold in medicinal chemistry, provide a strong rationale for its investigation. By employing systematic derivatization strategies and robust biological screening protocols, researchers can unlock the full potential of this compound and its analogues in the quest for new and effective medicines. The logical next steps for a research program centered on this molecule would involve the synthesis of a focused library of derivatives, followed by screening in relevant disease models to identify initial hits for further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 6. appretech.com [appretech.com]
- 7. drughunter.com [drughunter.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Methoxypyridazine-4-carboxylic Acid as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Importance of the Pyridazine Scaffold
In the landscape of modern drug discovery and development, heterocyclic compounds form the structural backbone of a vast number of therapeutic agents. Among these, the pyridazine moiety is of significant interest due to its prevalence in biologically active molecules. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and central nervous system inhibitory effects.[1]
6-Methoxypyridazine-4-carboxylic acid (CAS: 1427202-39-8) is a strategically important heterocyclic building block.[2] Its structure features a pyridazine ring functionalized with both a methoxy group and a carboxylic acid. This unique arrangement offers medicinal chemists a versatile scaffold for several reasons:
-
The carboxylic acid group serves as a primary functional handle for derivatization, most commonly for the formation of amide bonds to couple the pyridazine core with other molecular fragments.[2]
-
The methoxy group can influence the molecule's electronic properties, solubility, and metabolic stability, making it an attractive feature for fine-tuning the pharmacokinetic profile of a drug candidate.
-
The pyridazine ring system itself is an electron-deficient heterocycle, which influences the reactivity of its substituents and provides points for hydrogen bonding, crucial for molecular recognition at biological targets.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing detailed protocols for the synthesis and application of pyridazine carboxylic acids, alongside critical safety and handling information.
Physicochemical Data and Safety Protocols
Accurate characterization and safe handling are paramount in a research and development setting. The key properties of this compound are summarized below.
Compound Properties
| Property | Value | Source(s) |
| CAS Number | 1427202-39-8 | [3][4] |
| Molecular Formula | C₆H₆N₂O₃ | [3][4] |
| Molecular Weight | 154.12 g/mol | [4] |
| Appearance | Yellow to off-white solid | [3] |
| Purity | ≥98% (by HPLC) | [4] |
| Storage Conditions | 2-8°C, Store in a dry, cool place. | [3] |
Safety, Handling, and PPE
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as chloropyridazine carboxylic acids, provide essential guidance. The following precautions are mandatory.
-
Hazard Statements: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[5]
-
Engineering Controls: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to ensure adequate ventilation. An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Representative Synthesis Protocol for a 6-Methoxypyridazine Carboxylic Acid
Workflow for Isomer Synthesis
Caption: Synthesis of 6-methoxypyridazine-3-carboxylic acid.
Protocol 1: Synthesis of 6-Methoxypyridazine-3-carboxylic Acid[1]
Step 1: Oxidation of 3-chloro-6-methylpyridazine
-
Rationale: This step converts a chemically robust methyl group into a versatile carboxylic acid functional group using a strong oxidizing agent under acidic conditions. The low temperature at the start controls the initial exothermic reaction.
-
In a flask equipped with a magnetic stirrer and thermometer, add 3-chloro-6-methylpyridazine (8g, 0.06 mol) to 60 mL of 50% sulfuric acid under an ice bath to maintain a low temperature.
-
While stirring vigorously, slowly and portion-wise add potassium permanganate (38g, 0.24 mol) to the solution, ensuring the temperature does not rise uncontrollably.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 2 hours.
-
Cool the mixture and dilute by pouring it into 200 mL of ice water. This precipitates manganese dioxide, which should be removed by filtration.
-
Extract the aqueous filtrate with ethyl acetate (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the residue from methanol to obtain pure 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.
Step 2: Methoxylation of 6-chloropyridazine-3-carboxylic acid
-
Rationale: This is a classic nucleophilic aromatic substitution reaction. The electron-deficient pyridazine ring facilitates the displacement of the chloro substituent by the methoxide nucleophile. The reaction is run in anhydrous methanol, which acts as both solvent and reagent source (in its deprotonated form).
-
To a solution of anhydrous methanol (50 mL), add sodium methoxide (2.2g, 0.04 mol) and stir until dissolved.
-
Add the 6-chloropyridazine-3-carboxylic acid (3.2g, 0.02 mol) obtained from the previous step.
-
Heat the system to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ice water and carefully adjust the pH to an acidic range (pH 3-4) using concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate.
-
Allow the mixture to stand overnight to maximize precipitation.
-
Collect the solid product by filtration and recrystallize from water to yield pure 6-methoxypyridazine-3-carboxylic acid.
Application in API Synthesis: Amide Bond Formation
The primary utility of this compound in API synthesis is to serve as a scaffold onto which other fragments are attached. The most fundamental and widely used reaction for this purpose is amide bond formation. The carboxylic acid must first be "activated" to a more reactive species, such as an acid chloride, to facilitate reaction with an amine.
Workflow for Amide Coupling
Caption: General workflow for API synthesis via amide coupling.
Protocol 2: General Procedure for Amide Coupling
-
Rationale: Carboxylic acids are generally unreactive towards amines under mild conditions. Conversion to a highly electrophilic acid chloride intermediate is a robust and common strategy to drive the reaction to completion. A non-nucleophilic base is used to scavenge the HCl byproduct.
-
Activation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), suspend this compound (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the excess solvent and thionyl chloride under reduced pressure to yield the crude 6-methoxypyridazine-4-carbonyl chloride. This intermediate is often moisture-sensitive and used immediately in the next step.
-
Coupling: Dissolve the crude acid chloride in a dry, non-protic solvent like DCM.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (~2.0 eq) in DCM.
-
Cool the amine solution to 0°C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Perform an aqueous workup: wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide product by column chromatography or recrystallization.
Analytical Characterization
The identity, purity, and quality of the intermediate and final products must be rigorously confirmed. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Conclusion
This compound and its isomers are high-value intermediates for the synthesis of complex APIs. The functional handles provided by the carboxylic acid and methoxy groups, combined with the inherent biological relevance of the pyridazine core, make it a powerful tool for drug discovery. The protocols and workflows detailed in this guide provide researchers with a solid foundation for the safe handling, synthesis, and strategic application of this important class of chemical building blocks.
References
- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 2. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 3. This compound|CAS 1427202-39-8 [rlavie.com]
- 4. appretech.com [appretech.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 6-Methoxypyridazine-4-carboxylic Acid
Abstract
This application note presents a robust, selective, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 6-Methoxypyridazine-4-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis. Due to the polar and acidic nature of the analyte, significant challenges such as poor retention and peak tailing on conventional reversed-phase columns are common. This guide details a method that overcomes these issues by employing a polar-modified stationary phase and an acidic buffered mobile phase to ensure consistent retention and excellent peak symmetry. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive, step-by-step workflow from sample preparation to complete method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound (CAS: 1427202-39-8, Formula: C₆H₆N₂O₃) is a pyridazine derivative increasingly utilized as a building block in the synthesis of complex bioactive molecules.[4][5][6][7][8] The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[2]
The primary challenge in developing an HPLC method for this compound lies in its chemical properties. As a polar molecule containing a carboxylic acid functional group, it is highly soluble in aqueous media but tends to exhibit poor retention on traditional non-polar stationary phases (like standard C18) under reversed-phase conditions.[9][10] Furthermore, interaction between the acidic analyte and residual silanols on the silica support can lead to significant peak tailing.
This protocol addresses these challenges through two key strategic choices:
-
Stationary Phase Selection: A polar-embedded or polar-endcapped C18 column is selected. These columns are designed to be stable in highly aqueous mobile phases, preventing the phenomenon of "phase collapse" which leads to drastic retention loss.[11] The embedded polar group also helps to shield the analyte from interacting with active silanol groups, improving peak shape.
-
Mobile Phase pH Control: The mobile phase is buffered to a pH of approximately 2.5-3.0. By maintaining a pH at least one unit below the analyte's pKa, the carboxylic acid group remains in its protonated (non-ionized) form. This increases its hydrophobicity, thereby enhancing its retention on the reversed-phase column and ensuring reproducible chromatography.
The method described herein has been validated according to ICH guidelines to ensure it is fit for its intended purpose: the accurate and precise determination of this compound purity.[3][12][13]
Experimental
Materials and Reagents
-
Analyte: this compound reference standard (>99.5% purity), test samples.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS Grade) or Potassium dihydrogen phosphate (ACS Grade) and Orthophosphoric acid (ACS Grade).
-
Equipment:
-
HPLC system with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.22 µm, PTFE or Nylon).
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Recommended Condition |
| HPLC Column | Polar-Embedded C18 (e.g., Ascentis RP-Amide) or Polar-Endcapped C18 (e.g., Agilent Polaris C18-A), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) OR 20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by DAD scan) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Diluent | Water:Acetonitrile (90:10, v/v) |
Detailed Protocols
Workflow Overview
The diagram below illustrates the comprehensive workflow for the purity analysis of this compound.
Caption: HPLC analysis workflow from preparation to final reporting.
Step-by-Step Protocol
Part A: Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to volume with deionized water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent (Water:Acetonitrile 90:10): Combine 900 mL of deionized water with 100 mL of acetonitrile. Mix well.
-
Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This is the working standard for purity determination and system suitability.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.
Part B: Instrument Operation and System Suitability
-
Set up the HPLC system according to the conditions in the chromatographic table.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Verify that the system suitability parameters meet the acceptance criteria listed in the table below. The analysis can only proceed if all criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures good peak shape, free from excessive tailing caused by secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injector and detector system.[1] |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Shows the stability and precision of the pumping system. |
Method Validation Protocol (ICH Q2(R2) Framework)
A validated method provides documented evidence that the procedure is suitable for its intended purpose.[3] The following steps outline the validation process for this purity method.
Caption: Core validation parameters as per ICH guidelines.
4.1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components, such as impurities, degradation products, or placebo.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
If available, inject samples of known impurities or stressed (degraded) samples.
-
Use a DAD to perform peak purity analysis on the analyte peak in the sample chromatogram. The peak purity index should be >990.
-
4.2. Linearity
-
Objective: To verify that the method's response is directly proportional to the analyte concentration across a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
4.3. Accuracy (Recovery)
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo). Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) using the Standard Stock Solution.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each preparation.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
4.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Prepare six individual sample solutions from the same batch at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results should be ≤ 2.0%.
4.5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).
-
Protocol (based on Signal-to-Noise):
-
Prepare and inject a series of dilute solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ.
-
Determine the concentration that yields a S/N ratio of approximately 3 for LOD.
-
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
4.6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Inject the Working Standard Solution and a Sample Solution under each condition.
-
Evaluate the impact on system suitability parameters, analyte retention time, and final purity calculation.
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.
Data Analysis and Purity Calculation
The purity of this compound is determined by the area percent normalization method. This method assumes that all impurities present in the sample have been eluted and detected.
Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Disregard any peaks originating from the blank (diluent).
-
Disregard any peaks below the reporting threshold (typically the LOQ).
Conclusion
The reversed-phase HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The strategic selection of a polar-modified column and an acidic mobile phase effectively addresses the challenges associated with analyzing this polar acidic compound, yielding excellent chromatographic performance. This validated method is suitable for routine quality control analysis in research and pharmaceutical development environments.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 6. 1427202-39-8|this compound|BLD Pharm [bldpharm.com]
- 7. appretech.com [appretech.com]
- 8. This compound|CAS 1427202-39-8 [rlavie.com]
- 9. agilent.com [agilent.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. lcms.cz [lcms.cz]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
Application Note: Strategic Derivatization of 6-Methoxypyridazine-4-carboxylic Acid for Novel Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold as a Privileged Structure
The pyridazine ring is a vital heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in drug design.[1] Characterized by its weak basicity, a significant dipole moment that facilitates π-π stacking, and a robust capacity for dual hydrogen-bonding, the pyridazine nucleus is a versatile pharmacophore.[2] These attributes are critical for modulating drug-target interactions, enhancing aqueous solubility, and improving pharmacokinetic profiles.[1] Pyridazine derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer,[3] anti-inflammatory,[4] and antihypertensive effects.[1]
This application note focuses on 6-Methoxypyridazine-4-carboxylic acid , a strategically functionalized starting material for the development of novel compound libraries. Its structure presents three key points for chemical modification: the carboxylic acid at the 4-position, the methoxy group at the 6-position, and the C5-position of the pyridazine ring. By leveraging these reactive sites, researchers can rapidly generate a diverse collection of analogues for screening and lead optimization. This guide provides detailed protocols for the systematic derivatization of this scaffold and subsequent biological evaluation.
Physicochemical Properties of Starting Material
A clear understanding of the starting material is fundamental. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1427202-39-8 | [5] |
| Molecular Formula | C₆H₆N₂O₃ | [5] |
| Molecular Weight | 154.12 g/mol | [5] |
| Appearance | Yellow to off-white solid | [5] |
| Storage Conditions | 2-8°C | [5] |
| IUPAC Name | This compound | [5] |
Core Synthetic Strategies & Protocols
The true power of this compound lies in its potential for diversification. The following section outlines three primary synthetic pathways to generate extensive compound libraries.
Pathway A: Amide Library Synthesis via Carboxylic Acid Activation
Causality & Rationale: Amide bond formation is one of the most robust and frequently utilized reactions in medicinal chemistry.[6] Converting the carboxylic acid to a diverse panel of amides allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of R-groups. The choice of coupling reagent is critical; HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient modern reagent known for fast reaction times and minimal side reactions, while the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system is a classic, cost-effective alternative.[7][8]
Diagram: Workflow for Amide Library Synthesis
Caption: Workflow for HATU-mediated amide coupling.
Protocol 1: HATU-Mediated Amide Coupling [7]
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 equiv), followed by HATU (1.2 equiv).
-
Base Addition: Cool the mixture to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Aqueous Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Pathway B: Ester Library Synthesis
Causality & Rationale: Esterification is a fundamental transformation that replaces the acidic proton of the carboxylic acid with an alkyl or aryl group, significantly altering the compound's polarity, lipophilicity, and metabolic stability. Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a classic and scalable method.[9][10] This approach is ideal for generating simple alkyl esters. For more sensitive alcohols or when milder conditions are required, carbodiimide-mediated esterification offers a reliable alternative.[11]
Protocol 2: Acid-Catalyzed Fischer Esterification [9]
-
Setup: In a round-bottom flask, suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Heating: Heat the mixture to reflux and maintain for 4-16 hours. The progress can be monitored by TLC or LC-MS.
-
Solvent Removal: After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous sodium bicarbonate until effervescence ceases. Follow with a brine wash.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography if necessary.
Pathway C: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Causality & Rationale: To achieve more profound structural modifications, C-C bond-forming reactions are essential. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for creating biaryl or heteroaryl-aryl bonds.[12][13] This requires prior functionalization of the pyridazine ring, typically by converting it to a halide (e.g., a bromide or chloride). The electron-deficient nature of the pyridazine ring facilitates the initial halogenation step and the subsequent oxidative addition of the palladium catalyst during the Suzuki cycle.[12] This pathway opens the door to a vast chemical space by allowing the introduction of diverse aryl and heteroaryl boronic acids.
Protocol 3 (Two-Step): Halogenation and Suzuki Coupling
Step 3a: Bromination of the Pyridazine Ring (Illustrative) Note: This is a hypothetical step based on common heterocyclic activation methods. The C5 position is the most likely site for electrophilic halogenation.
-
Setup: Dissolve this compound (1.0 equiv) in a suitable solvent like acetic acid or a chlorinated solvent.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv).
-
Initiation: Heat the reaction or initiate with a radical initiator (e.g., AIBN) or UV light, depending on the desired mechanism. Monitor carefully by LC-MS.
-
Isolation: Upon completion, perform an appropriate aqueous work-up to remove succinimide and purify the brominated intermediate by chromatography or recrystallization.
Step 3b: Suzuki-Miyaura Cross-Coupling [12]
-
Setup: In a Schlenk tube or microwave vial, combine the brominated pyridazine intermediate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like aqueous 2 M Na₂CO₃ (2.0-3.0 equiv).
-
Solvent: Add a solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water or dioxane/water.
-
Degassing: Purge the reaction mixture with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100°C under the inert atmosphere until the starting material is consumed (typically 4-24 hours).
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the final product by flash column chromatography.
Characterization of Novel Compounds
The identity and purity of all newly synthesized compounds must be rigorously confirmed. A standard suite of analytical techniques should be employed.
| Technique | Purpose | Reference(s) |
| LC-MS (Liquid Chromatography-MS) | To confirm molecular weight and assess purity. | [14][15] |
| ¹H & ¹³C NMR (Nuclear Magnetic Resonance) | To elucidate the chemical structure and confirm regiochemistry. | [14] |
| HRMS (High-Resolution Mass Spectrometry) | To determine the exact mass and confirm the elemental composition. | [15] |
| HPLC (High-Performance Liquid Chromatography) | To determine the final purity of the compound (e.g., >95%). | [16] |
Application Protocols: Biological Screening
Given the established activities of pyridazine derivatives, newly synthesized libraries are prime candidates for screening in anticancer and anti-inflammatory assays.[3][4][17] A tiered screening approach is recommended to efficiently identify promising hits.
Diagram: Biological Screening Cascade
Caption: A tiered approach for screening novel compounds.
Protocol 4: MTT Cell Viability Assay for Anticancer Screening
Causality & Rationale: The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[18]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to identify active compounds.
Protocol 5: In Vitro Kinase Inhibition Assay
Causality & Rationale: Many pyridazine-containing drugs function as kinase inhibitors.[1] An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme. Assays like ADP-Glo™ measure the amount of ADP produced in the kinase reaction; a potent inhibitor will result in less kinase activity, less ADP production, and consequently a lower signal, allowing for precise quantification of inhibitory potential (IC₅₀).[22][23]
-
Reagent Preparation: Prepare a kinase buffer, the target kinase enzyme, the specific substrate peptide, and ATP. The ATP concentration should be set near the Kₘ value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Compound Plating: Prepare serial dilutions of the "hit" compounds in DMSO and add them to a 384-well assay plate.
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to the wells containing the compounds. Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature for the compound to bind to the kinase.[24]
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells.[25] Incubate for a defined period (e.g., 60 minutes) at room temperature.[24]
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent, which converts the ADP generated during the kinase reaction into a new ATP signal.
-
Luminescence Reading: Incubate for 30-40 minutes and measure the luminescence signal on a plate reader. The light signal is directly proportional to the amount of ADP produced and correlates with kinase activity.[22]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the data using a non-linear regression model to determine the IC₅₀ value for each active compound.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for generating diverse chemical libraries. The protocols detailed in this guide provide a robust framework for synthesizing novel amide, ester, and biaryl derivatives and for subsequently evaluating their biological activity. By systematically applying these synthetic and screening strategies, researchers can efficiently navigate the early stages of drug discovery, from hit identification to the elucidation of initial structure-activity relationships, ultimately accelerating the development of new therapeutic agents.
References
- 1. ijcrt.org [ijcrt.org]
- 2. jpsbr.org [jpsbr.org]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Small-Molecule Profiling and Characterization in the Environment – Exometabolomics Group [baarslab.wordpress.ncsu.edu]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. In vitro kinase assay [protocols.io]
The Experimental Utility of 6-Methoxypyridazine-4-carboxylic Acid in Oncology Research: A Proposed Framework
Introduction: The Pyridazine Scaffold as a Privileged Motif in Cancer Drug Discovery
The pyridazine ring system, a nitrogen-rich heterocyclic motif, has emerged as a structure of significant interest in medicinal chemistry due to its diverse and potent biological activities.[1] Within the landscape of oncology research, pyridazine and pyridazinone derivatives have consistently demonstrated promising anti-proliferative and cytotoxic effects across a spectrum of cancer cell lines.[1][2][3] These compounds often serve as versatile scaffolds for the development of targeted therapeutic agents. The core structure of 6-Methoxypyridazine-4-carboxylic acid (Figure 1) presents a unique combination of a methoxy group and a carboxylic acid moiety on the pyridazine core, suggesting its potential as a valuable building block or a bioactive molecule in its own right for cancer research.
This document provides a detailed, albeit prospective, guide for researchers, scientists, and drug development professionals on the experimental application of this compound in cancer research. While direct experimental data for this specific compound is limited in publicly available literature, the protocols and mechanistic insights presented herein are extrapolated from extensive research on structurally related pyridazine derivatives and provide a robust framework for its investigation.
Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol CAS Number: 1427202-39-8[4][5][6][]
Hypothesized Mechanisms of Action and Therapeutic Targets
Based on the established activities of analogous pyridazine derivatives, this compound could potentially exert its anticancer effects through several key signaling pathways. The presence of the carboxylic acid group suggests a potential role in forming key interactions with biological targets, while the methoxy group can influence the molecule's electronic properties and metabolic stability.[8]
Inhibition of Cyclin-Dependent Kinases (CDKs)
Many pyridazine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, which is a critical regulator of the G1/S phase transition in the cell cycle.[2][9] Inhibition of CDK2 can lead to cell cycle arrest and the induction of apoptosis in cancer cells.
Hypothesized CDK2 Inhibition Pathway:
Caption: Hypothesized inhibition of the CDK2 pathway by this compound.
Modulation of Angiogenesis via VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[9] Several pyridazinone derivatives have demonstrated potent inhibitory activity against VEGFR-2.[9]
Hypothesized VEGFR-2 Inhibition Pathway:
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.
Experimental Protocols for Evaluation
The following protocols are generalized methodologies for assessing the potential anticancer activities of this compound. It is recommended to test the compound across a panel of cancer cell lines from diverse tissue origins to establish its spectrum of activity.
Protocol 1: In Vitro Anti-proliferative Activity Assessment using the MTT Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Cancer cell lines of interest (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[1][10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis.[1]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to investigate if the anti-proliferative effects of this compound are due to cell cycle arrest.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets gently in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.[3]
Protocol 3: Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a general method to assess the direct inhibitory effect of this compound on a specific kinase like VEGFR-2.[9]
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound
-
Positive control inhibitor (e.g., Sunitinib)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and varying concentrations of this compound.
-
Kinase Addition: Add the recombinant VEGFR-2 to initiate the reaction.
-
ATP Addition: Add ATP to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC₅₀ value.
Quantitative Data from Structurally Related Pyridazine Analogs
To provide a contextual framework for expected efficacy, the following table summarizes the inhibitory concentrations (IC₅₀) of various pyridazine derivatives against different cancer cell lines and kinase targets, as reported in the literature.
| Compound Class/Derivative | Assay Type | Cell Line / Target | Endpoint | Value (µM) | Reference |
| 3,6-disubstituted pyridazines | Anti-proliferative (SRB) | T-47D (Breast Cancer) | IC₅₀ | 1.37 - 2.62 | [9] |
| 3,6-disubstituted pyridazines | Anti-proliferative (SRB) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 1.57 - 1.94 | [9] |
| Pyridazinone derivatives | Kinase Inhibition | VEGFR-2 | IC₅₀ | 0.06 - 1.8 | [9] |
| 3,6-disubstituted pyridazines | Kinase Inhibition | CDK2 | IC₅₀ | 0.02 - 0.15 | [9] |
| Piperazine Derivative (PCC) | Anti-proliferative | SNU-475 (Liver Cancer) | IC₅₀ | 6.98 ± 0.11 | [1] |
| Piperazine Derivative (PCC) | Anti-proliferative | SNU-423 (Liver Cancer) | IC₅₀ | 7.76 ± 0.45 | [1] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the broader class of pyridazine-based anticancer agents. The structural features of this compound warrant its investigation as a potential inhibitor of key oncogenic pathways, such as those driven by CDKs and VEGFR-2. The experimental protocols detailed in this guide provide a comprehensive starting point for elucidating its biological activity and mechanism of action. Further studies, including in vivo animal models and structure-activity relationship (SAR) analyses, will be crucial in determining the therapeutic potential of this compound and its derivatives in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1427202-39-8 [rlavie.com]
- 5. appretech.com [appretech.com]
- 6. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 8. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxypyridazine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Methoxypyridazine-4-carboxylic acid (CAS 1427202-39-8).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. By explaining the causality behind experimental choices and providing validated protocols, we aim to help you improve your reaction yields and product purity.
Section 1: Troubleshooting the Primary Synthetic Routes
The synthesis of this compound can be approached through several pathways. Below, we address the most common routes and the specific issues that can arise, offering expert solutions and optimized protocols.
Route A: Oxidation of 6-Methoxy-4-methylpyridazine
This route is a common strategy, involving the oxidation of a methyl group to a carboxylic acid. However, controlling the reaction to prevent low yields and side product formation is critical.
FAQ 1: My oxidation of 6-Methoxy-4-methylpyridazine is resulting in a low yield and a complex mixture of products. What's going wrong?
Answer: Low yields in this oxidation are typically traced back to three factors: the choice of oxidant, temperature control, and incomplete reaction. The pyridazine ring can be sensitive to harsh oxidative conditions, leading to degradation.[3]
Underlying Causes & Solutions:
-
Inappropriate Oxidant: Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are effective but can be aggressive.[4] Over-oxidation can lead to ring cleavage, while insufficient oxidant will result in incomplete conversion. The choice of solvent and pH is also crucial. Vanadium-based catalysts, for instance, are used in gas-phase oxidations of similar methyl-heterocycles and show high selectivity, highlighting the importance of the catalytic system.[5][6][7]
-
Poor Temperature Control: Exothermic reactions, especially with permanganate, can cause the temperature to rise uncontrollably. This often leads to the formation of undesired byproducts. Starting the reaction at a low temperature (e.g., in an ice bath) and allowing it to warm gradually is essential for selectivity.[4]
-
Incomplete Reaction or Difficult Workup: The reaction may stall if the oxidant is consumed prematurely or if the product's solubility hinders further reaction. Post-reaction workup to remove inorganic byproducts (like MnO₂) can also lead to product loss.
Troubleshooting Workflow: Oxidation Route
Caption: Troubleshooting logic for the oxidation of 6-Methoxy-4-methylpyridazine.
Optimized Protocol: Oxidation with Potassium Dichromate
This protocol is adapted from a similar synthesis of a pyridazine carboxylic acid, which demonstrates a robust method for this transformation.[4]
-
1. Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 6-Methoxy-4-methylpyridazine (1 eq.) to concentrated sulfuric acid (approx. 7.5 mL per gram of starting material) while cooling in an ice bath to maintain the temperature below 10 °C.
-
2. Addition of Oxidant: While stirring vigorously, add potassium dichromate (2 eq.) portion-wise, ensuring the internal temperature does not exceed 50 °C.
-
3. Reaction: After the addition is complete, allow the mixture to stir at 50 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
4. Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (approx. 25 mL per gram of starting material).
-
5. Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
6. Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol or an appropriate solvent system.[4]
| Parameter | Condition A (K₂Cr₂O₇) | Condition B (KMnO₄) | Key Consideration |
| Solvent | Conc. H₂SO₄ | 50% H₂SO₄ or Water | Acidic medium is crucial for activating the oxidant. |
| Temperature | 50 °C | 80 °C | Higher temps may be needed for KMnO₄ but risk degradation. |
| Equivalents | ~2 eq. | ~4 eq. | Stoichiometry differs; KMnO₄ requires more equivalents. |
| Yield | ~65% (Reported for similar substrate)[4] | ~52% (Reported for similar substrate)[4] | Dichromate often provides better selectivity and yield. |
Route B: Methoxylation of 6-Chloropyridazine-4-carboxylic acid
This route involves a nucleophilic aromatic substitution (SₙAr) reaction. The success of this step hinges on achieving complete substitution without side reactions. The precursor, 6-Chloropyridazine-4-carboxylic acid, is a known compound (CAS 1256794-24-7).[8]
FAQ 2: My methoxylation reaction is sluggish, and I'm recovering significant amounts of starting material. How can I drive it to completion?
Answer: Incomplete methoxylation is a common issue in SₙAr reactions on electron-deficient rings like pyridazine. The primary factors to control are the nucleophile's strength, solvent conditions, and temperature.
Underlying Causes & Solutions:
-
Insufficiently Reactive Nucleophile: Sodium methoxide is a strong nucleophile. Its effectiveness can be diminished by moisture. Using commercially prepared sodium methoxide solution or freshly preparing it from sodium metal in anhydrous methanol is critical.
-
Protic Solvent Interference: While methanol is often the solvent and source of the methoxide, its protic nature can solvate the nucleophile, slightly reducing its reactivity. However, it is generally required for solubility. The key is to ensure the conditions are strictly anhydrous to prevent the formation of hydroxide ions, which could lead to side products.
-
Inadequate Temperature or Reaction Time: SₙAr reactions on heterocyclic systems often require elevated temperatures to proceed at a reasonable rate. Refluxing in methanol is a standard condition.[9] Extending the reaction time is a simple way to increase conversion, but must be balanced against potential product degradation.
Experimental Workflow: Methoxylation
Caption: Step-by-step workflow for the methoxylation reaction.
Optimized Protocol: Nucleophilic Methoxylation
This protocol is based on a well-established procedure for the methoxylation of a similar chloro-substituted aromatic acid.[9]
-
1. Preparation: To a suspension of 6-Chloropyridazine-4-carboxylic acid (1 eq.) in anhydrous methanol, add a solution of sodium methoxide in methanol (e.g., 4M solution, 2-2.5 eq.).
-
2. Reaction: Heat the mixture to reflux. The reaction time can vary significantly, from 6 to 60 hours, depending on the substrate's reactivity. Monitor the disappearance of the starting material by TLC or LC-MS.
-
3. Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
4. Isolation: Dissolve the residue in water. Carefully acidify the solution with an acid (e.g., HCl) to a pH of approximately 5. The desired carboxylic acid product should precipitate out of the solution.
-
5. Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry to yield this compound.[9]
Section 2: General Purification and Analysis FAQs
FAQ 3: My final product is an off-white or yellow solid and appears impure after precipitation. How can I improve its purity?
Answer: The most common impurities are residual inorganic salts from the workup or unreacted starting materials.
-
Recrystallization: This is the most effective method for purifying the final product. Screening for a suitable solvent is key. Given the product's structure (a carboxylic acid and a methoxy group), solvents like methanol, ethanol, water, or mixtures such as ethanol/water or dioxane/water are good starting points.
-
Washing: Ensure the filtered product is washed extensively with cold deionized water to remove any acid or salt residues from the precipitation step.
-
Charcoal Treatment: If the color is due to persistent organic impurities, a hot filtration over activated charcoal during the recrystallization process can be effective.
FAQ 4: What are the expected analytical characteristics for this compound?
Answer: Confirmation of the final product should be done using standard analytical techniques.
-
Molecular Weight: 154.12 g/mol [2]
-
Appearance: Typically a yellow to off-white solid.[1]
-
NMR Spectroscopy (¹H NMR): Expect signals corresponding to the methoxy group protons (a singlet, ~4.0 ppm), and two distinct signals for the aromatic protons on the pyridazine ring.
-
Mass Spectrometry (MS): The ESI-MS should show a clear molecular ion peak corresponding to [M+H]⁺ at m/z 155.0 or [M-H]⁻ at m/z 153.0.
References
- 1. This compound|CAS 1427202-39-8 [rlavie.com]
- 2. appretech.com [appretech.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 5. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. 1256794-24-7|6-Chloropyridazine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 6-Methoxypyridazine-4-carboxylic Acid
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists facing challenges in the purification of crude 6-Methoxypyridazine-4-carboxylic acid (CAS: 1427202-39-8). The methodologies and troubleshooting advice provided herein are structured to address common practical issues, explaining the causality behind each step to empower users to adapt and optimize their purification strategies.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the nature of the crude material and initial analytical steps.
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. For instance, if synthesized via nucleophilic substitution of a chlorinated precursor (e.g., 6-chloropyridazine-4-carboxylic acid) with sodium methoxide, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 6-chloropyridazine-4-carboxylic acid.
-
Side-Reaction Products: Potential products of hydrolysis or demethylation.
-
Reagents: Excess sodium methoxide or salts formed during workup (e.g., NaCl).
-
Solvents: Residual solvents from the reaction and initial workup, such as methanol or ethers.[1]
Generally, crude samples of synthesized carboxylic acids may also contain neutral or basic organic impurities.[2][3]
Q2: What initial analytical techniques should I use to assess the purity of my crude product?
A2: A multi-faceted analytical approach is recommended before commencing any purification protocol:
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method to visualize the number of components in your mixture. For a polar, acidic compound like this, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid (to suppress ionization and reduce streaking) is a good starting point.
-
¹H NMR Spectroscopy: Provides structural confirmation of your target compound and can reveal the presence of major impurities and residual solvents. Integrating key signals can give a rough estimate of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for this purpose. It separates the components of the mixture and provides the mass-to-charge ratio of each, allowing for the tentative identification of impurities and an accurate assessment of the purity level.
Troubleshooting Guide 1: Acid-Base Extraction
Acid-base extraction is often the most effective primary purification technique for carboxylic acids, exploiting the acidic nature of the target compound to separate it from neutral and basic impurities.[4][5][6] The core principle involves converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a base.[3]
Q3: After adding the basic aqueous solution (e.g., NaHCO₃), an emulsion formed, and I cannot distinguish the layers. What should I do?
A3: Emulsion formation is common when organic and aqueous solutions have similar densities or when particulates are present.
-
Causality: Vigorous shaking can create a stable suspension of microscopic droplets of one phase within the other.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break up the emulsion.[5]
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® may be necessary.
-
Q4: I have acidified the aqueous layer, but my product has not precipitated, or the yield is disappointingly low. What went wrong?
A4: This issue typically points to incomplete precipitation.
-
Causality: The carboxylate salt must be fully protonated back to the neutral carboxylic acid to become insoluble in water and precipitate.
-
Troubleshooting Steps:
-
Verify pH: Use pH paper or a pH meter to ensure the aqueous solution is sufficiently acidic. Aim for a pH of 2-3. It is crucial to add enough acid to neutralize all the base used and then acidify further.[4]
-
Chill the Solution: Reduce the solubility of your product by cooling the solution in an ice bath for at least 30 minutes.
-
"Back-Extraction": If the product remains in the aqueous solution (perhaps due to some residual water solubility), you can recover it. Extract the acidified aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to recover your product.[5]
-
Salting Out: Before back-extraction, adding solid NaCl to the aqueous phase can decrease the solubility of the organic product, improving extraction efficiency.
-
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude material (~1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with another 30 mL portion of saturated NaHCO₃. Combine the aqueous extracts. The organic layer now contains neutral and basic impurities and can be set aside.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl (or 3M HCl) dropwise while stirring until the pH of the solution is ~2-3 (verify with pH paper). A precipitate should form.
-
Isolation: Keep the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Troubleshooting Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solids by removing impurities that have different solubility profiles from the compound of interest. The selection of an appropriate solvent is the most critical step.[7]
Q5: My compound "oils out" during cooling instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Causality: This often happens when the boiling point of the solvent is too high, or the solution is supersaturated to a great extent. Impurities can also suppress the melting point of the compound, contributing to this phenomenon.
-
Troubleshooting Steps:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to make the solution slightly more dilute.
-
Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Scratch/Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny seed crystal of the pure compound.
-
Change Solvent: The chosen solvent may be inappropriate. Try a lower-boiling point solvent or a mixed-solvent system. For example, dissolve the compound in a "good" solvent (like methanol) and add a "poor" solvent (like water or hexane) dropwise until the solution becomes turbid, then heat to clarify and cool slowly.
-
Q6: The recrystallized product is still colored, but the literature suggests it should be a white or off-white solid. How can I remove colored impurities?
A6: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated carbon (charcoal).
-
Causality: Activated carbon has a very high surface area and adsorbs large, flat, nonpolar molecules, which are characteristic of many colored organic compounds.
-
Troubleshooting Steps:
-
Add Charcoal: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause violent bumping.
-
Re-heat: Briefly re-heat the mixture to boiling to ensure maximum adsorption.
-
Hot Filtration: This is a crucial and potentially tricky step. You must filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal. If the solution cools during filtration, your product will crystallize prematurely on the filter paper, leading to significant loss. Work quickly and keep all glassware hot.[8]
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization as usual.
-
Troubleshooting Guide 3: Column Chromatography
For stubborn impurities that are structurally similar to the target compound, column chromatography may be necessary. However, the polar and basic nature of the pyridazine ring can present challenges with standard silica gel.[9]
Q7: My compound streaks badly on a silica gel TLC plate and gives broad, tailing peaks during column chromatography. How can I improve the separation?
A7: Peak tailing for nitrogen-containing heterocycles on silica gel is a classic problem.
-
Causality: Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH). The basic nitrogen atoms in your pyridazine ring can undergo strong, sometimes irreversible, acid-base interactions with these sites, leading to poor elution and peak shape.[10]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at 0.5-2% (v/v) is very effective. It acts as a competitive base, binding to the acidic sites on the silica and allowing your compound to elute more symmetrically.[10]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a C18-functionalized silica for reversed-phase chromatography.
-
Reversed-Phase Chromatography: Since your compound is polar, reversed-phase chromatography is an excellent alternative. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique is often better suited for separating polar compounds.[11]
-
Data Summary Table
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1427202-39-8 | [12][13][14] |
| Molecular Formula | C₆H₆N₂O₃ | [13][15] |
| Molecular Weight | 154.12 g/mol | [13][15] |
| Appearance | Yellow to off-white solid | [12] |
| pKa (estimated) | ~3.5 - 4.5 | Based on similar structures |
| Solubility | Likely soluble in polar organic solvents (MeOH, EtOH, DMSO) and basic aqueous solutions. Limited solubility in non-polar solvents (hexane) and acidic water. | General chemical principles |
References
- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound|CAS 1427202-39-8 [rlavie.com]
- 13. appretech.com [appretech.com]
- 14. calpaclab.com [calpaclab.com]
- 15. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of 6-Methoxypyridazine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Methoxypyridazine-4-carboxylic acid (CAS 1427202-39-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during its synthesis. Our approach is rooted in explaining the chemical causality behind experimental observations to empower you to optimize your process for higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a persistent impurity in my final product. What are the most likely culprits?
The profile of impurities is intrinsically linked to the synthetic route employed. A common and efficient pathway involves the hydrolysis of a corresponding ester, such as Methyl 6-methoxypyridazine-4-carboxylate, which itself is often prepared from a chlorinated precursor. Based on this route, several common impurities should be on your watchlist.
Most Common Impurities:
-
Impurity A: Methyl 6-methoxypyridazine-4-carboxylate (Ester Precursor): This is the immediate precursor and its presence indicates incomplete hydrolysis.
-
Impurity B: 6-Chloropyridazine-4-carboxylic acid (Halogenated Precursor): If the methoxy group is introduced via nucleophilic substitution on a chloro-precursor at the carboxylic acid stage, its incomplete conversion will result in this impurity.
-
Impurity C: 6-Methoxypyridazine (Decarboxylation Product): Pyridazine carboxylic acids can be susceptible to decarboxylation, particularly if exposed to high temperatures, leading to the loss of the CO2 group.[1][2]
-
Impurity D: 6-Hydroxypyridazine-4-carboxylic acid (Demethylation Product): Harsh acidic or basic conditions can lead to the cleavage of the methyl ether, resulting in the corresponding pyridazinone derivative.
Below is a summary table of these primary impurities and their characteristics.
| Impurity ID | Structure Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| Target | This compound | C6H6N2O3 | 154.12 | - |
| A | Methyl 6-methoxypyridazine-4-carboxylate | C7H8N2O3 | 168.15 | Incomplete hydrolysis |
| B | 6-Chloropyridazine-4-carboxylic acid | C5H3ClN2O2 | 158.54 | Incomplete methoxylation |
| C | 6-Methoxypyridazine | C5H6N2O | 110.11 | Thermal degradation |
| D | 6-Hydroxypyridazine-4-carboxylic acid | C5H4N2O3 | 140.09 | Ether cleavage |
Q2: My HPLC shows an unknown peak. What is a systematic approach to identify it?
Identifying an unknown impurity requires a logical workflow that combines chromatographic separation with spectroscopic analysis. The goal is to isolate the impurity or gather enough data to elucidate its structure confidently. According to guidelines from the International Council for Harmonisation (ICH), impurities present above a 0.1% threshold often require identification.[3]
Here is a field-proven workflow for impurity identification:
Caption: Workflow for Impurity Identification.
Q3: How can I prevent the formation of the decarboxylation impurity (6-Methoxypyridazine)?
The decarboxylation of heteroaromatic carboxylic acids is a known thermal degradation pathway.[1] The mechanism often involves the formation of a zwitterionic intermediate that facilitates the loss of carbon dioxide.
Causality: The pyridazine ring's electron-deficient nature can stabilize the negative charge that develops on the ring after CO2 is expelled. This process is significantly accelerated by heat.
Preventative Measures:
-
Temperature Control: During the final hydrolysis step (if applicable) and subsequent work-up and isolation, maintain the reaction and distillation temperatures as low as practically possible. Avoid prolonged heating.
-
pH Management: While the specific pH-dependence can vary, operating under neutral or mildly basic conditions during purification may be preferable to strongly acidic conditions, which can sometimes facilitate decarboxylation.
-
Inert Atmosphere: While less common for decarboxylation, ensuring all heating steps are conducted under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that might occur at elevated temperatures.
Q4: What are the recommended starting conditions for an HPLC method to analyze the purity of my product?
A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the polar carboxylic acid product from its less polar precursors and degradation products.[3][4]
Here is a validated starting point for your method development.
Protocol: RP-HPLC Method for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for small aromatic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks and better retention. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for eluting compounds from a C18 column. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions. | A broad gradient is effective for separating compounds with a range of polarities, from the polar product to non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times by controlling viscosity. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | Aromatic pyridazine systems typically show strong absorbance at this wavelength. A DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration. |
| Diluent | 50:50 Acetonitrile:Water | Ensures sample solubility and compatibility with the mobile phase. |
Expected Elution Order:
-
6-Hydroxypyridazine-4-carboxylic acid (most polar)
-
This compound (Target)
-
6-Chloropyridazine-4-carboxylic acid
-
Methyl 6-methoxypyridazine-4-carboxylate
-
6-Methoxypyridazine (least polar)
Q5: I've isolated an impurity. How can I use NMR to determine its structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[5] For pyridazine derivatives, a combination of 1D and 2D NMR experiments is highly effective.[6][7]
Protocol: NMR for Structural Elucidation
-
Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with pH adjustment). Ensure the sample is free of particulate matter.
-
Acquire 1D Spectra:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Look for characteristic aromatic signals and methoxy group singlets (~4.0 ppm).
-
¹³C NMR: Shows the number of unique carbon atoms. Look for the carbonyl carbon of the carboxylic acid (~160-170 ppm) and carbons attached to heteroatoms.
-
-
Acquire 2D Spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps map out the proton framework of the pyridazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows you to assign carbons based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting fragments of the molecule, for example, confirming the position of the methoxy group by observing a correlation from the methoxy protons to the C6 carbon of the pyridazine ring.
-
The diagram below illustrates the logical flow of using NMR data to build a chemical structure.
Caption: NMR Data Integration for Structure Elucidation.
By systematically applying these troubleshooting guides and analytical protocols, researchers can effectively identify, control, and minimize impurities in the synthesis of this compound, ensuring the quality and integrity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. soeagra.com [soeagra.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. veeprho.com [veeprho.com]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
common side reactions in the synthesis of 6-Methoxypyridazine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Methoxypyridazine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic building block. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthesis.
Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of this compound is a two-step process starting from the commercially available Methyl 6-chloropyridazine-4-carboxylate. The pathway involves:
-
Nucleophilic Aromatic Substitution (S
NAr): Displacement of the chloride at the C6 position with a methoxy group using a methoxide source. -
Saponification: Base-mediated hydrolysis of the methyl ester to yield the final carboxylic acid.
While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format.
Caption: Fig. 1: Common Synthetic Route and Side Reactions
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Part 1: Nucleophilic Aromatic Substitution (SNAr)
This section focuses on the conversion of Methyl 6-chloropyridazine-4-carboxylate to Methyl 6-methoxypyridazine-4-carboxylate.
Question 1: My SNAr reaction is sluggish, showing significant amounts of unreacted starting material even after extended reaction times. What is causing this and how can I fix it?
Answer:
-
The Cause: This is a classic issue of insufficient activation energy or reagent deactivation. The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms, which facilitates nucleophilic attack, a principle consistent with the S
ngcontent-ng-c1205671314="" class="ng-star-inserted">NAr mechanism.[1] However, the reaction still requires energy to overcome the aromatic stabilization of the ring and form the intermediate Meisenheimer complex.[2] Key causes for a sluggish reaction include:-
Insufficient Temperature: The reaction often requires heating (refluxing in methanol) to proceed at a practical rate.[3]
-
Deactivated Nucleophile: Sodium methoxide is highly hygroscopic. Contamination with water will convert the potent methoxide nucleophile into the less reactive hydroxide, which can lead to other side reactions, and also neutralizes the methoxide.
-
Poor Solvent Choice: While methanol is the standard solvent as it is the source of the methoxide, ensuring it is anhydrous is critical.
-
-
The Solution: A Self-Validating Protocol
-
Ensure Anhydrous Conditions: Use freshly opened anhydrous methanol or methanol dried over molecular sieves. Handle sodium methoxide in a glovebox or under an inert atmosphere (Nitrogen or Argon) to minimize exposure to moisture.
-
Optimize Temperature: Gradually increase the reaction temperature to a gentle reflux. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of sodium methoxide to ensure the reaction drives to completion.
Parameter Recommendation Rationale Solvent Anhydrous Methanol Prevents deactivation of the sodium methoxide nucleophile. Temperature Reflux (approx. 65°C) Provides sufficient activation energy for the S NAr reaction.NaOCH₃ 1.1 - 1.5 equivalents Drives the reaction equilibrium towards the product. -
Question 2: I'm observing a significant amount of a more polar byproduct that appears to be the chloro-acid, not the desired methoxy-ester. Why?
Answer:
-
The Cause: You are likely observing premature hydrolysis of the ester group on your starting material, Methyl 6-chloropyridazine-4-carboxylate. This occurs when water, a contaminant in your reaction, reacts with the ester. The presence of sodium methoxide creates basic conditions that can catalyze this hydrolysis. The resulting carboxylate is negatively charged and will not readily undergo nucleophilic substitution with methoxide due to electrostatic repulsion.
-
The Solution: The key is rigorous moisture control.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Reagents: As mentioned in the previous point, use anhydrous methanol and high-purity sodium methoxide.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel.
-
Part 2: Saponification (Ester Hydrolysis)
This section covers the conversion of Methyl 6-methoxypyridazine-4-carboxylate to the final product.
Question 3: My final product is contaminated with the starting methyl ester after the hydrolysis step. How can I ensure the reaction goes to completion?
Answer:
-
The Cause: Incomplete saponification is typically due to insufficient base, inadequate reaction time, or lower-than-required temperature. Ester hydrolysis is a bimolecular reaction; its rate depends on the concentration of both the ester and the hydroxide ions.[4] While the hydrolysis of similar heterocyclic esters can be rapid[5], factors like substrate concentration and temperature play a crucial role.
-
The Solution:
-
Base Stoichiometry: Use at least 2-3 equivalents of a strong base like sodium hydroxide or lithium hydroxide. This ensures the concentration of the nucleophile (OH⁻) remains high throughout the reaction.
-
Temperature and Time: Heat the reaction mixture to reflux (typically in a water/methanol or water/THF mixture) for 2-4 hours.[6] Monitor the disappearance of the starting material by TLC. If the reaction stalls, adding more base or extending the reflux time can be effective.
-
Solvent System: Ensure your ester is fully dissolved. A co-solvent like methanol or THF can help with solubility if the starting ester is not fully soluble in aqueous base.
-
Caption: Fig. 2: Troubleshooting Logic for Incomplete Hydrolysis
Question 4: My overall yield is very low, and I've identified 3-Methoxypyridazine as a major byproduct. What is causing this decarboxylation?
Answer:
-
The Cause: You are observing decarboxylation, the loss of CO₂, from your target molecule. This is a common side reaction for many heteroaromatic carboxylic acids, especially under harsh thermal conditions.[7][8] The stability of the resulting carbanion intermediate on the pyridazine ring, once protonated, drives this process. While one study on a similar system noted that decarboxylation was avoided with controlled heating[5], it underscores that excessive heat is a primary cause. This can happen either during the saponification step if refluxed for too long or at too high a temperature, or during workup if the acidic solution is heated.
-
The Solution:
-
Moderate Hydrolysis Conditions: Avoid excessively high temperatures or prolonged reflux times during saponification. Once TLC indicates the disappearance of the starting ester, proceed with the workup.
-
Careful Acidification: During workup, perform the acidification of the reaction mixture in an ice bath. This dissipates the heat generated from the neutralization of excess base. Do not heat the acidic mixture to dissolve the product.
-
Purification: If decarboxylation has occurred, the byproduct (3-Methoxypyridazine) is significantly less polar than your carboxylic acid product. Purification can be achieved by:
-
Extraction: After acidification, your product will be a solid or in the organic layer, while any unreacted carboxylate salt remains in the aqueous layer. The neutral decarboxylated byproduct will be in the organic layer.
-
Recrystallization: A carefully chosen solvent system can effectively separate the more crystalline carboxylic acid from the often oily or lower-melting byproduct.
-
-
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 8. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Solution Stability of 6-Methoxypyridazine-4-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Methoxypyridazine-4-carboxylic acid (CAS 1427202-39-8).[1][2] Understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and success of your experiments. This document outlines the inherent chemical properties of the molecule, common stability challenges, and robust protocols to mitigate degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A: As a solid, the compound is generally stable under normal storage conditions.[3] For maximum shelf-life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is crucial to protect it from direct sunlight and heat sources to prevent potential thermal or photolytic degradation.[3][4]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A: The molecule's structure contains three key functional groups that influence its stability: a pyridazine ring, a methoxy group, and a carboxylic acid. The primary factors leading to degradation in solution are:
-
pH Extremes: The compound is susceptible to both acid- and base-catalyzed hydrolysis.[4]
-
Oxidizing Agents: The electron-deficient pyridazine ring system can be sensitive to oxidation.[3][6]
-
Light Exposure: Pyridazine and its derivatives are known to be photolabile and can undergo rearrangement or degradation upon exposure to light, particularly UV radiation.[7][8]
-
Elevated Temperatures: High temperatures can accelerate all degradation pathways.
Q3: How does pH affect the solubility and stability of this compound?
A: As a carboxylic acid, its aqueous solubility is highly pH-dependent. In acidic solutions (pH below its pKa), the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water.[9] In neutral to basic solutions (pH above its pKa), it deprotonates to form a carboxylate salt, which is significantly more soluble in aqueous media. This is a critical consideration for formulation, purification, and extraction protocols. However, be aware that strongly basic conditions (e.g., pH > 10) can promote hydrolysis and degradation.
Q4: Is the compound known to be photolabile? What precautions should I take?
A: Yes, heterocyclic compounds like pyridazine can be sensitive to light.[7][8][10] Photolysis can induce complex reactions, including ring rearrangements or cleavage. To ensure the integrity of your solutions, it is imperative to:
-
Use amber glass vials or foil-wrapped containers.
-
Minimize exposure to ambient and direct light during experiments.
-
Store stock and working solutions in the dark, preferably at low temperatures (2-8°C).[1]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide addresses specific problems you may encounter and provides scientifically grounded solutions.
Issue 1: My prepared solution of the compound is showing a yellow or brown discoloration over time.
-
Primary Suspect: Oxidative or Photolytic Degradation.
-
Scientific Rationale: The pyridazine ring is an electron-deficient aromatic system, making it susceptible to oxidative degradation, which can produce colored byproducts.[6] Similarly, energy from light can promote electronic transitions that lead to bond cleavage or molecular rearrangements, also resulting in colored degradants.[7]
-
Troubleshooting Actions:
-
Prepare Solutions Fresh: Whenever possible, prepare solutions immediately before use.
-
Use High-Purity, Degassed Solvents: Purge your solvents with an inert gas (nitrogen or argon) for 15-20 minutes before use to remove dissolved oxygen.
-
Protect from Light: As detailed in the FAQ, use amber vials and minimize light exposure at all stages of the experiment.[3]
-
Inert Atmosphere: For long-term experiments or sensitive applications, consider blanketing the headspace of your solution container with nitrogen or argon.
-
Issue 2: My HPLC or LC-MS analysis shows new, unexpected peaks, especially in samples left on the autosampler.
-
Primary Suspect: On-instrument degradation due to solution pH or thermal stress.
-
Scientific Rationale: The stability of this compound can be compromised by the very conditions of the analysis. The sample diluent or mobile phase pH can induce slow hydrolysis. The methoxy group is particularly prone to acid-catalyzed hydrolysis to form the corresponding 6-hydroxy derivative.[11] Additionally, some HPLC injectors are heated, which can cause thermal degradation.
-
Troubleshooting Actions:
-
Evaluate Diluent pH: The ideal diluent should be compatible with your mobile phase and maintain the compound's stability. A slightly acidic buffer (pH 4-6) is often a good starting point. Avoid highly acidic or basic diluents.
-
Conduct a Solution Stability Study: Prepare your sample in the intended diluent. Analyze it immediately (T=0) and then at subsequent time points (e.g., 4, 8, 24 hours) while keeping it under the same conditions as the autosampler. This will reveal if the degradation is time-dependent.
-
Lower Injector Temperature: If your HPLC system allows, reduce the temperature of the injector port and autosampler tray.
-
Optimize Mobile Phase: Ensure the mobile phase pH is within a range where the compound is stable for the duration of the chromatographic run.
-
Issue 3: I am experiencing poor or inconsistent recovery during a liquid-liquid extraction procedure.
-
Primary Suspect: Incorrect pH during the extraction process.
-
Scientific Rationale: Effective extraction relies on the differential solubility of the analyte in two immiscible phases, which for a carboxylic acid, is controlled by pH.[9]
-
To extract into an organic solvent (e.g., ethyl acetate, DCM), the compound must be in its neutral, protonated form. This requires acidifying the aqueous layer to a pH at least 2 units below the compound's pKa.
-
To extract into an aqueous base (e.g., sodium bicarbonate solution), the compound must be in its charged, deprotonated (carboxylate) form. This requires the aqueous layer to have a pH at least 2 units above the compound's pKa.
-
-
Troubleshooting Actions:
-
Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous phase before each extraction step. Do not rely on litmus paper for precise work.
-
Select Appropriate Reagents: Use a dilute acid (e.g., 1 M HCl) to acidify and a dilute base (e.g., 5% NaHCO₃ or 0.1 M NaOH) to basify.
-
Perform Multiple Extractions: To ensure complete transfer, perform the extraction with smaller volumes of the organic solvent multiple times (e.g., 3 x 20 mL instead of 1 x 60 mL).
-
Section 3: Visualization of Pathways and Workflows
Visual aids help clarify complex chemical processes and experimental designs.
References
- 1. This compound|CAS 1427202-39-8 [rlavie.com]
- 2. appretech.com [appretech.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. staging.keyorganics.net [staging.keyorganics.net]
- 5. lookchem.com [lookchem.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. [PDF] Pyridazine and its Related Compounds. 151 Photolysis of 3-Azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine in Different Solvents | Semantic Scholar [semanticscholar.org]
- 8. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Photolysis of pyridazine N-oxides; formation of cyclopropenyl ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Scaling Up 6-Methoxypyridazine-4-carboxylic Acid Production
Introduction
Welcome to the technical support center for the synthesis of 6-Methoxypyridazine-4-carboxylic acid. This guide is intended for researchers, chemists, and drug development professionals who are looking to scale up the production of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to navigate the common challenges encountered during the synthesis of this and similar pyridazine derivatives. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
A Plausible Synthetic Route for Scalable Production
While multiple synthetic routes to this compound exist, a common and scalable approach involves the nucleophilic aromatic substitution on a chlorinated pyridazine precursor, followed by hydrolysis. This pathway is often favored due to the availability of starting materials and the generally robust nature of the reactions.
Figure 1. A plausible two-step synthesis of this compound.
This guide will focus on the potential challenges in the two key steps of this synthesis: the methoxylation of 6-chloropyridazine-4-carbonitrile and the subsequent hydrolysis of the nitrile to the carboxylic acid.
Troubleshooting Guide: Step-by-Step Problem Solving
Part 1: Methoxylation of 6-Chloropyridazine-4-carbonitrile
This nucleophilic aromatic substitution (SNAr) is a critical step where a chloro group is displaced by a methoxy group. While seemingly straightforward, several issues can arise during scale-up.
Question: We are experiencing low yields and the formation of a significant amount of an unknown byproduct during the methoxylation of 6-chloropyridazine-4-carbonitrile with sodium methoxide. How can we improve the reaction's efficiency and selectivity?
Answer:
Low yields and byproduct formation in this SNAr reaction are often linked to reaction conditions and the purity of your starting materials. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, but this reactivity can also lead to undesired side reactions if not properly controlled.[1][2][3]
Potential Causes and Recommended Solutions:
| Potential Cause | Detailed Explanation | Recommended Solution |
| Competitive Side Reactions | The pyridazine ring is electron-deficient and can be susceptible to attack at other positions, or the nitrile group itself could potentially react under harsh conditions. | Ensure the reaction is carried out at a controlled, moderate temperature (e.g., refluxing methanol). Avoid excessively high temperatures which can promote side reactions. |
| Moisture in the Reaction | Sodium methoxide is highly reactive towards water. Any moisture in your solvent or on your glassware will consume the reagent, leading to incomplete conversion and potentially catalyzing unwanted side reactions. | Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially on a larger scale. |
| Incomplete Reaction | Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material, complicating purification. | Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC. Continue the reaction until the starting material is consumed. A slight excess of sodium methoxide (1.1-1.2 equivalents) can help drive the reaction to completion. |
| Difficult Purification | Pyridazine derivatives can be challenging to purify due to their polarity and potential to streak on silica gel.[4] | For purification, consider using a modified mobile phase for column chromatography (e.g., adding a small amount of triethylamine to neutralize the silica). Recrystallization from a suitable solvent system is often a more scalable purification method for the final product. |
Experimental Protocol: Optimized Methoxylation
-
Preparation: Under an inert atmosphere, add anhydrous methanol to a clean, dry reaction vessel.
-
Reagent Addition: Slowly add sodium methoxide (1.1 eq.) to the methanol with stirring. This reaction is exothermic. Allow the solution to cool to room temperature.
-
Starting Material Addition: Add 6-chloropyridazine-4-carbonitrile (1.0 eq.) to the sodium methoxide solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully neutralize it with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Isolation: Remove the methanol under reduced pressure. The resulting crude product can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.
-
Purification: The crude 6-methoxypyridazine-4-carbonitrile can be purified by recrystallization or column chromatography on silica gel.
Part 2: Hydrolysis of 6-Methoxypyridazine-4-carbonitrile
The hydrolysis of the nitrile group to a carboxylic acid is the final step. This transformation can be achieved under either acidic or basic conditions, with each having its own set of challenges.[5][6][7]
Question: We are struggling with the hydrolysis of 6-methoxypyridazine-4-carbonitrile. Acid hydrolysis seems to require harsh conditions, while basic hydrolysis leads to a difficult work-up. What is the most scalable and efficient method?
Answer:
Both acidic and basic hydrolysis have their pros and cons, and the optimal choice often depends on the scale of your reaction and the stability of your molecule.
Comparison of Hydrolysis Conditions:
| Condition | Advantages | Disadvantages & Challenges |
| Acidic Hydrolysis (e.g., refluxing HCl) | - Direct formation of the carboxylic acid. - Simpler work-up, as the product often precipitates upon cooling and neutralization. | - Requires high temperatures and long reaction times.[8] - Potential for decomposition or side reactions with other functional groups on the molecule. - Corrosive nature of strong acids at high temperatures requires specialized equipment for large-scale production. |
| Basic Hydrolysis (e.g., refluxing NaOH) | - Generally faster reaction rates than acidic hydrolysis. - Milder conditions may be better tolerated by the rest of the molecule. | - Forms the carboxylate salt, requiring an additional acidification step to isolate the carboxylic acid. - The work-up can be more complex, involving careful pH adjustment and potential for emulsion formation during extraction. |
Troubleshooting Hydrolysis:
-
Incomplete Hydrolysis: If you are observing the presence of the corresponding amide as a byproduct, this indicates incomplete hydrolysis. To address this, you can increase the reaction time, temperature, or the concentration of the acid or base.
-
Product Isolation Issues: The final carboxylic acid product may have some solubility in the aqueous phase, especially at a neutral pH. To maximize recovery, ensure the pH is adjusted to be sufficiently acidic (pH 2-3) to fully protonate the carboxylic acid and minimize its solubility in water before filtration or extraction.
-
Purification of the Final Product: Recrystallization is a highly effective method for purifying the final this compound. Common solvents for recrystallization of similar compounds include water, ethanol, or mixtures thereof.
Figure 2. A troubleshooting workflow for the hydrolysis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when working with sodium methoxide?
A1: Sodium methoxide is a strong base and is highly corrosive and flammable. It reacts violently with water. Always handle it in a dry, inert atmosphere (e.g., in a glove box or under a nitrogen blanket). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. In case of fire, use a dry chemical extinguisher; do not use water.
Q2: How can I monitor the progress of these reactions effectively?
A2:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively monitor the reaction. A suitable mobile phase for these compounds would be a mixture of ethyl acetate and hexanes. Visualizing the spots under a UV lamp will show the consumption of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) will provide accurate information on the reaction progress and the purity of the product.[9]
Q3: What are the likely impurities in the final product and how can they be identified?
A3: Potential impurities in the final this compound include:
-
Unreacted 6-chloropyridazine-4-carbonitrile: From the first step.
-
6-Methoxypyridazine-4-carboxamide: The intermediate from incomplete hydrolysis of the nitrile.
-
Starting materials from previous steps: Depending on the overall synthesis route.
-
Di-substituted byproducts: Although less likely in this specific case, it's a possibility in related syntheses.
These impurities can be identified and quantified using HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[]
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
avoiding degradation of 6-Methoxypyridazine-4-carboxylic acid during storage
Welcome to the dedicated support center for 6-Methoxypyridazine-4-carboxylic acid (CAS 1427202-39-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage and handling.
I. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] The area should be dry, well-ventilated, and protected from direct sunlight and heat sources.[2] Inert gas backfilling (e.g., with argon or nitrogen) of the container is recommended for long-term storage to minimize exposure to moisture and oxygen.
Q2: I've noticed a change in the color of my compound from off-white to yellowish-brown. What could be the cause?
A color change is often the first visual indicator of chemical degradation. For heterocyclic compounds like this compound, this can be due to a variety of factors including minor oxidation, exposure to light (photodegradation), or the formation of conjugated impurities from degradation reactions. If you observe a color change, it is crucial to re-analyze the purity of the material before use.
Q3: Is this compound susceptible to degradation in solution?
Yes, solutions of this compound can be susceptible to degradation, particularly if not handled correctly. The primary concerns in solution are hydrolysis of the methoxy group and decarboxylation, which can be catalyzed by acidic or basic conditions and elevated temperatures. It is advisable to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, store at 2-8°C and protect from light.
Q4: Can I store the compound at room temperature for short periods?
While short-term storage at room temperature may not lead to significant immediate degradation, it is not recommended. Some heterocyclic carboxylic acids have been shown to be unstable and can isomerize or decompose even at room temperature over time.[3] For maintaining the highest purity and ensuring experimental reproducibility, adherence to the recommended 2-8°C storage condition is critical.
II. Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of this compound has degraded, this guide provides a systematic approach to diagnose and address the issue.
A. Initial Visual Inspection
A simple visual check can provide the first clues of degradation. Compare the appearance of your sample to the typical appearance of a fresh batch (yellow to off-white solid).[1]
| Observation | Potential Cause | Recommended Action |
| Color Change (e.g., to yellow, brown) | Oxidation, photodegradation, or formation of impurities. | Proceed to Analytical Purity Assessment. |
| Clumping or Caking | Moisture absorption. | Dry the sample under vacuum and re-evaluate. If purity is critical, proceed to analytical assessment. |
| Change in Solubility | Formation of less soluble degradation products. | Proceed to Analytical Purity Assessment. |
B. Understanding Potential Degradation Pathways
Several chemical processes can lead to the degradation of this compound. Understanding these pathways is key to both troubleshooting and prevention.
-
Decarboxylation: Pyridine carboxylic acids, especially those with the carboxylic acid group adjacent to a ring nitrogen (as is the case here), are susceptible to decarboxylation (loss of CO2), particularly when heated.[4][5] This reaction would result in the formation of 6-methoxypyridazine.
-
Hydrolysis of the Methoxy Group: The methoxy group can be susceptible to hydrolysis, especially in the presence of acidic or basic contaminants and moisture.[6][7] This would yield 6-hydroxypyridazine-4-carboxylic acid.
-
Photodegradation: Pyridazine and its derivatives can be sensitive to light, which can induce various photochemical reactions, including ring rearrangements or the formation of radical species that lead to complex degradation products.[2][8]
The following diagram illustrates a decision-making workflow for troubleshooting suspected degradation:
Caption: Decision workflow for troubleshooting suspected degradation.
C. Analytical Purity Assessment: A Step-by-Step HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitatively assessing the purity of this compound and detecting potential degradation products.[1][9][10][11]
Objective: To separate the parent compound from potential impurities and degradation products.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Sample of this compound (both suspect and a reference standard, if available)
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic mobile phase ensures that the carboxylic acid is protonated, leading to better retention and peak shape on a reversed-phase column.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[1]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C (using a column oven improves retention time stability)[1]
-
UV Detection: 254 nm (or at the wavelength of maximum absorbance determined by a UV scan)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Interpretation: A pure sample should show one major peak. The appearance of significant secondary peaks, especially those at different retention times compared to a reference standard, indicates the presence of impurities or degradation products. Decarboxylation would likely result in a less polar compound (6-methoxypyridazine) with a longer retention time, while hydrolysis to 6-hydroxypyridazine-4-carboxylic acid would result in a more polar compound with a shorter retention time.
-
III. Best Practices for Prevention of Degradation
-
Procurement: Always source the compound from reputable suppliers who provide a certificate of analysis with purity data.
-
Receiving and Storage: Upon receipt, immediately transfer the compound to a refrigerator set to 2-8°C. Ensure the container is tightly sealed.
-
Handling: When weighing and preparing solutions, work quickly to minimize exposure to atmospheric moisture and light. Use dry solvents and glassware.
-
Inert Atmosphere: For long-term storage, consider using a desiccator or backfilling the container with an inert gas like argon or nitrogen.
-
Regular Monitoring: For lots stored for extended periods, it is good practice to periodically re-analyze the purity, especially before use in critical applications.
By adhering to these guidelines, you can ensure the stability and integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New derivatives of pyridazino[4,5-d]pyridazine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: Resolving Poor Solubility of 6-Methoxypyridazine-4-carboxylic Acid
Welcome to the technical support guide for 6-Methoxypyridazine-4-carboxylic acid (CAS No. 1427202-39-8). This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a heterocyclic carboxylic acid, its physicochemical properties present both opportunities and obstacles in experimental design. This guide provides a logical, step-by-step approach to systematically diagnose and overcome these solubility issues, ensuring reliable and reproducible results in your research and development workflows.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling of this compound.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the likely cause?
A: The primary reason is the intrinsic low solubility of the un-ionized carboxylic acid form. The molecule possesses a carboxylic acid group, which is weakly acidic. In neutral or acidic solutions, it exists predominantly in its neutral, protonated state, which is less soluble in water due to its crystalline structure and relatively non-polar pyridazine ring. Significant solubility enhancement in aqueous media typically requires moving to a pH above the compound's pKa to form the more soluble carboxylate salt.
Q2: What are the most direct, first-line strategies to try for solubilizing this compound for an in vitro assay?
A: The two most effective initial strategies are pH modification and the use of co-solvents .
-
pH Adjustment: Attempt to dissolve the compound in a slightly basic solution (e.g., pH 8.0-9.0). This deprotonates the carboxylic acid, forming a highly soluble carboxylate salt.[1][2]
-
Co-solvents: If pH modification is not suitable for your experiment, creating a stock solution in a polar, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol is the standard approach.[3][4] This stock is then diluted into your final aqueous medium, but care must be taken to avoid precipitation.
Q3: I dissolved the compound in 100% DMSO to make a high-concentration stock, but it crashed out of solution when I diluted it into my aqueous assay buffer. Why did this happen and how can I prevent it?
A: This is a classic problem of kinetic versus thermodynamic solubility. You created a supersaturated solution. The compound is highly soluble in DMSO (kinetic solubility), but upon dilution into an aqueous buffer, the solvent environment changes dramatically, and the concentration exceeds the compound's much lower thermodynamic (or equilibrium) solubility in that final aqueous/DMSO mixture.[5]
-
Prevention:
-
Lower the Stock Concentration: Use a less concentrated DMSO stock so the final DMSO percentage in your assay is higher, or the final compound concentration is well below its solubility limit in the final buffer.
-
Use an Intermediate Dilution Step: Dilute the DMSO stock into a 50:50 mixture of organic solvent and water before the final dilution into the buffer.
-
Explore Co-solvents: For the final buffer, consider using a co-solvent system (e.g., 5-10% Ethanol, PEG 400) to increase the compound's solubility in the final medium.[6][7]
-
Q4: Beyond DMSO and Ethanol, what other organic solvents can I use?
A: Based on the structure (a polar heterocyclic system), polar aprotic and protic solvents are the best candidates. Consider solvents such as:
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400) The compound is expected to have very low solubility in non-polar solvents like hexane or toluene.[8]
Section 2: In-Depth Troubleshooting Guides & Protocols
For persistent solubility issues, a more systematic approach is required. This section provides detailed guides and validated protocols.
Guide 1: Systematic Solubility Assessment
Before attempting advanced solubilization techniques, it is crucial to quantitatively understand the compound's baseline solubility. The gold-standard method for this is the shake-flask method for determining equilibrium solubility.[9][10]
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (see table below). "Excess" means enough solid should remain visible at the bottom of the vial after the equilibration period.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.
-
Sample Collection: After equilibration, allow the vials to sit undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant. Crucially, filter the sample through a 0.22 µm syringe filter (ideally a solvent-compatible one, like PTFE or PVDF) to remove any undissolved particulates.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[11]
-
Verification: To confirm equilibrium was reached, you can analyze samples at both 24 and 48 hours. If the concentration does not significantly change, equilibrium has been achieved.
| Solvent/Buffer System | Temperature (°C) | Measured Solubility (µg/mL) | Observations (e.g., color, pH) |
| Deionized Water | 25 | ||
| PBS, pH 7.4 | 25 | ||
| 0.1 M HCl (pH 1.0) | 25 | ||
| 0.1 M NaOH (pH 13.0) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Ethanol (95%) | 25 | ||
| Propylene Glycol | 25 | ||
| 20% PEG 400 in Water | 25 |
Guide 2: Strategic pH Modification and Salt Formation
For ionizable compounds like this one, pH is the most powerful tool for manipulating aqueous solubility. The carboxylic acid group can be deprotonated to form a much more polar, and therefore more water-soluble, carboxylate anion.[2][12]
The solubility of a weak acid increases dramatically as the pH of the solution rises above its pKa. At a pH equal to the pKa, the compound is 50% ionized. At 2 pH units above the pKa, it is >99% ionized. The goal is to formulate the compound in a solution where the pH ensures it remains in its ionized, soluble salt form.
References
- 1. longdom.org [longdom.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. scribd.com [scribd.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 6-Methoxypyridazine-4-carboxylic Acid
For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a routine yet critical task. The biological activity of these molecules is intrinsically tied to their precise chemical structure. An error in substitution, an unexpected isomerization, or a persistent impurity can derail a research program, leading to wasted resources and invalid data. Therefore, the unambiguous structural confirmation of a synthesized target is not merely a procedural step but the foundational bedrock of reliable scientific inquiry.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of a synthesized batch of 6-Methoxypyridazine-4-carboxylic acid (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ).[1][] We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural elucidation. This molecule, a valuable building block in medicinal chemistry, serves as an excellent case study for the rigorous application of modern analytical methods.[3]
The Analytical Workflow: A Multi-Technique Strategy
Confirming the identity of a synthesized molecule, especially a heterocyclic system with multiple potential isomers, requires more than a single piece of evidence. A robust confirmation strategy relies on the convergence of data from orthogonal analytical techniques. Each method interrogates the molecule from a different perspective, and together, they provide a comprehensive and irrefutable structural assignment. The workflow below illustrates the logical progression from a newly synthesized compound to a fully validated structure.
Figure 1: A comprehensive workflow for the structural confirmation of a synthesized chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is essential to confirm not only the presence of all functional groups but also their specific positions on the pyridazine ring.[4]
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.
Experimental Protocol:
-
Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic protons.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Data Interpretation and Expected Results:
| Signal Description | Expected Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| Carboxylic Acid Proton | ~12.0 - 13.5 ppm | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often broad due to hydrogen bonding and chemical exchange.[5] |
| Pyridazine Ring Proton | ~9.0 - 9.2 ppm | Singlet | 1H | H-3 or H-5 | Aromatic protons on electron-deficient heterocyclic rings like pyridazine are significantly downfield. |
| Pyridazine Ring Proton | ~7.5 - 7.7 ppm | Singlet | 1H | H-5 or H-3 | The specific assignment requires 2D NMR, but two distinct singlets are expected for the ring protons. |
| Methoxy Protons | ~4.0 - 4.2 ppm | Singlet | 3H | -OCH₃ | Protons on a methyl group attached to an oxygen atom typically appear in this region. |
Causality Check: The presence of two distinct singlets in the aromatic region, each integrating to 1H, is a key indicator of a disubstituted pyridazine ring where the protons are not adjacent and thus do not couple with each other.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR identifies all unique carbon environments within the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Data Interpretation and Expected Results:
| Expected Chemical Shift (δ) | Assignment | Rationale |
| ~165 - 170 ppm | C =O | The carbonyl carbon of a carboxylic acid is characteristic and appears significantly downfield.[5] |
| ~160 - 165 ppm | C -6 (C-OCH₃) | The carbon atom attached to the electron-donating methoxy group is expected to be downfield. |
| ~145 - 155 ppm | C -3 or C-5 | Aromatic carbons in pyridazine rings appear in this range.[6] |
| ~130 - 140 ppm | C -4 (C-COOH) | The carbon bearing the carboxylic acid group. |
| ~115 - 125 ppm | C -5 or C-3 | The second pyridazine ring carbon. |
| ~55 - 60 ppm | -OC H₃ | The carbon of the methoxy group. |
Advanced 2D NMR for Unambiguous Isomer Confirmation
While 1D NMR suggests the correct components are present, it cannot definitively prove the substitution pattern. For instance, how do we confirm the structure is not the isomer, 6-Methoxypyridazine-3-carboxylic acid? This is achieved using 2D correlation experiments like Heteronuclear Multiple Bond Correlation (HMBC).
HMBC Experiment: This experiment shows correlations (cross-peaks) between protons and carbons that are separated by 2 or 3 bonds. This is the key to piecing the molecular puzzle together.
Expected Key HMBC Correlations for this compound:
Figure 2: Key HMBC correlations for confirming the 4,6-substitution pattern.
-
³J Correlation from H-5 to C=O: The proton at the C-5 position will show a 3-bond correlation to the carbonyl carbon of the carboxylic acid. This is a critical, structure-defining correlation .
-
²J Correlation from H-3 to C=O: The proton at C-3 will show a 2-bond correlation to the carbonyl carbon.
-
³J Correlation from Methoxy Protons to C-6: The protons of the methoxy group will show a 3-bond correlation to the C-6 carbon of the pyridazine ring, confirming its attachment point.
The observation of the H-5 to C=O correlation definitively rules out the 3-carboxylic acid isomer, as in that structure, the H-5 proton would be too far away (4 bonds) to show a strong HMBC cross-peak.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7][8]
Experimental Protocol:
-
Place a small amount of the dry, purified sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Data Interpretation and Expected Results:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Confirmation Value |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acidic proton.[5] |
| ~2950-3050 | C-H stretch (sp²) | Aromatic C-H | Supports the presence of the pyridazine ring. |
| ~2850-2960 | C-H stretch (sp³) | Methoxy C-H | Confirms the methoxy group. |
| 1710-1740 (strong) | C=O stretch | Carboxylic Acid | Strong evidence for the carboxylic acid carbonyl.[5] |
| 1550-1650 | C=C and C=N stretch | Aromatic Ring | Confirms the presence of the pyridazine ring skeleton.[9] |
| ~1250 | C-O stretch | Aryl-ether | Supports the C-O bond of the methoxy group. |
Self-Validation: The simultaneous observation of the extremely broad O-H stretch and the strong C=O stretch is a classic and highly reliable signature for a carboxylic acid functional group.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the synthesized compound. This technique is the ultimate gatekeeper to confirm that the product has the correct molecular formula.
Experimental Protocol (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Acquire the spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
Data Interpretation and Expected Results:
| Ion Mode | Adduct | Calculated Exact Mass | Expected m/z |
| Positive | [C₆H₆N₂O₃ + H]⁺ | 155.04512 | 155.0451 ± 5 ppm |
| Negative | [C₆H₆N₂O₃ - H]⁻ | 153.03056 | 153.0306 ± 5 ppm |
Trustworthiness: An experimentally observed mass that matches the calculated exact mass to within 5 parts per million (ppm) provides extremely high confidence in the elemental formula of the synthesized compound.[10] This analysis rules out impurities with different formulas, such as starting materials or byproducts from side reactions (e.g., loss of a methyl group or incomplete hydrolysis). Common fragmentation patterns may include the loss of CO₂ (44 Da) or the methoxy group (31 Da).[11]
Conclusion: A Triad of Unambiguous Confirmation
The structural confirmation of a synthesized molecule like this compound is a process of assembling a self-consistent and mutually reinforcing body of evidence.
-
Mass Spectrometry confirms the correct elemental formula.
-
IR Spectroscopy validates the presence of the required functional groups (carboxylic acid, methoxy, aromatic ring).
-
NMR Spectroscopy (¹H, ¹³C, and HMBC) provides the definitive blueprint of atomic connectivity, crucially distinguishing the target molecule from its potential isomers.
Only when the data from all three techniques converge to tell the same, unambiguous story can the structure be considered confirmed. This rigorous, multi-technique approach ensures the scientific integrity of subsequent research and is a cornerstone of excellence in drug discovery and development.
References
- 1. appretech.com [appretech.com]
- 3. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 6-Methoxypyridazine-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among these, 6-methoxypyridazine-4-carboxylic acid and its analogs have garnered significant interest, particularly for their potential as anti-inflammatory and antimicrobial agents. This guide offers an in-depth, objective comparison of the biological performance of this compound and its structurally related analogs, supported by experimental data from peer-reviewed literature. We will delve into their mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols to facilitate further research and development.
Unraveling the Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism underlying the anti-inflammatory effects of many pyridazine derivatives is their ability to inhibit cyclooxygenase (COX) enzymes.[3][4] COX enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation. Consequently, the selective inhibition of COX-2 over COX-1 is a highly sought-after characteristic for novel anti-inflammatory drugs, as it promises a reduced risk of gastrointestinal side effects.[4]
Caption: Role of COX enzymes in the inflammatory pathway and the inhibitory action of pyridazine derivatives.
Comparative Biological Activity: A Data-Driven Analysis
While specific data for this compound is limited in publicly available literature, we can draw valuable insights from comparative studies on its positional isomer, 6-methoxypyridazine-3-carboxylic acid, and other structurally similar pyridazine derivatives. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazine analogs, providing a quantitative basis for comparison.
| Compound/Analog | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Analog 1 (Compound 4c) | 6-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridazin-3-one | >100 | 0.26 | >384 | [5] |
| Analog 2 (Compound 6b) | 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one | 1.14 | 0.18 | 6.33 | [5] |
| Analog 3 (Compound 9a) | 6-(4-chlorophenyl)-2-(thiazol-2-yl)pyridazin-3(2H)-one | 0.33 | 0.0155 | 21.29 | [3] |
| Analog 4 (Compound 16b) | 2-(4-methoxyphenyl)-6-(4-sulfamoylphenyl)pyridazin-3(2H)-one | 0.315 | 0.0169 | 18.63 | [3] |
| Celecoxib (Reference Drug) | 15 | 0.073 | 205 | ||
| Indomethacin (Reference Drug) | 0.074 | 7.39 | 0.01 |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazine derivatives is intricately linked to their chemical structure. Analysis of the comparative data reveals several key SAR trends:
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the pyridazine ring significantly influences both potency and selectivity. Aromatic rings, particularly those with electron-withdrawing or donating groups, have been shown to enhance COX-2 inhibitory activity. For instance, the presence of a 4-methoxyphenyl group in Analog 2 contributes to its potent COX-2 inhibition.[3]
-
Substitution at the 2-position: The substituent on the pyridazine nitrogen at the 2-position also plays a crucial role. The introduction of a thiazole ring (Analog 3) or a 4-methoxyphenyl group (Analog 4) leads to high COX-2 selectivity.[3]
-
The Carboxylic Acid Moiety: While not extensively studied for the 4-position, the carboxylic acid group in pyridazine derivatives is generally considered to be a key pharmacophore for interacting with the active site of COX enzymes. Its position on the pyridazine ring (e.g., position 3 vs. 4) is expected to alter the binding orientation and affinity.
-
The Methoxy Group: The methoxy group at the 6-position in the parent compound is an electron-donating group, which can influence the electronic properties of the pyridazine ring and potentially enhance its interaction with biological targets. The replacement of a chlorine atom with a methoxy group has been observed to increase COX-2 inhibitory action in some thiazolidinone-bearing compounds.[3]
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate and for a common biological assay.
Synthesis of 6-Chloropyridazine-4-carboxylic Acid (A Key Intermediate)
The synthesis of this compound can be envisioned to proceed from a chlorinated precursor. The following is a general procedure adapted from the synthesis of the 3-carboxylic acid isomer.[6]
Caption: General synthetic workflow for 6-methoxypyridazine-3-carboxylic acid.
Step-by-Step Protocol:
-
Oxidation:
-
To a solution of 3-chloro-6-methylpyridazine in concentrated sulfuric acid, slowly add an oxidizing agent such as potassium permanganate at a controlled temperature (e.g., below 10°C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to around 80°C for several hours.
-
Cool the mixture and pour it onto ice.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-chloropyridazine-3-carboxylic acid.
-
Purify the crude product by recrystallization.
-
-
Methoxylation:
-
To a solution of sodium methoxide in methanol, add the 6-chloropyridazine-3-carboxylic acid.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 6-methoxypyridazine-3-carboxylic acid.
-
Note: This protocol is for the 3-carboxylic acid isomer and may require optimization for the synthesis of the 4-carboxylic acid isomer.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay is a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.[4]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
COX Probe (e.g., Amplex™ Red)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, heme, and substrate to their working concentrations in COX Assay Buffer.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Setup:
-
To the wells of a 96-well plate, add the COX Assay Buffer.
-
Add the test compound solutions to the respective wells.
-
Add the enzyme (either COX-1 or COX-2) to all wells except the background control.
-
Add Heme to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately start measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 590 nm emission for Amplex™ Red) in a kinetic mode for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from all readings.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to calculate the IC50 value.
-
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the realm of anti-inflammatory and antimicrobial drugs. The structure-activity relationships discussed in this guide highlight the critical role of substituents on the pyridazine ring in modulating biological activity and selectivity. While direct comparative data for this compound remains to be fully elucidated, the information presented here, drawn from studies of its close analogs, provides a solid foundation and a strategic framework for researchers and drug development professionals. The detailed experimental protocols offer practical guidance for the synthesis and evaluation of novel pyridazine derivatives, paving the way for the discovery of more potent and safer therapeutic agents. Further investigation into the specific biological profile of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
The Structure-Activity Relationship of 6-Methoxypyridazine-4-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-methoxypyridazine-4-carboxylic acid derivatives, offering a comparative framework for researchers and drug development professionals. While direct and extensive SAR data for this specific scaffold is limited in publicly available literature, this guide will draw upon analogous pyridazinone structures to provide actionable insights and experimental guidance. We will particularly focus on the anti-inflammatory potential by examining derivatives targeting key enzymes in inflammatory pathways.
The this compound Core: A Promising Starting Point
The this compound core presents a versatile platform for medicinal chemists. The pyridazine ring is an attractive pharmacophore due to its hydrogen bonding capabilities and dipolar nature. The methoxy group at the 6-position and the carboxylic acid at the 4-position are key functional groups that can be readily modified to modulate the compound's physicochemical properties and biological activity. The carboxylic acid moiety, in particular, can serve as a handle for the synthesis of a diverse library of amides and esters, allowing for a thorough exploration of the surrounding chemical space.
Comparative Analysis of Pyridazinone Derivatives as Multi-Target Anti-inflammatory Agents
To illustrate the principles of SAR for this class of compounds, we will analyze data from a study on a closely related series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides that were investigated as inhibitors of carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) – key enzymes in inflammation.[1] While the core is a pyridazinone, the SAR principles regarding substitutions on the pyridazine ring can provide valuable insights for the design of this compound derivatives.
General Structure of the Analyzed Pyridazinone Derivatives
Caption: General chemical structure of the analyzed 4-(6-oxopyridazin-1-yl)benzenesulfonamides.
Key Structure-Activity Relationship Insights
The following table summarizes the inhibitory activities of selected pyridazinone derivatives against hCA II, hCA IX, COX-2, and 5-LOX. This data allows for a comparative analysis of the effect of different substituents at the R position.
| Compound | R Group | hCA II Kᵢ (nM)[1] | hCA IX Kᵢ (nM)[1] | COX-2 IC₅₀ (µM)[1] | 5-LOX IC₅₀ (µM)[1] |
| 3 | OH | 55.8 | 45.1 | 0.07 | 2 |
| 5a | Benzyloxy | 5.3 | 4.9 | 0.15 | 7 |
| 5b | 4-Methylbenzyloxy | 37.1 | 12.3 | 0.11 | 5 |
| 5c | 4-Chlorobenzyloxy | 106.4 | 14.8 | 0.07 | 7 |
| 7a | Methanesulfonyloxy | 49.7 | 52.3 | 0.05 | 3 |
| 7b | Ethanesulfonyloxy | 79.1 | 58.1 | 0.06 | 2.5 |
| 7c | Benzenesulfonyloxy | 34.2 | 19.4 | 0.8 | 4 |
| 7d | 4-Methylbenzenesulfonyloxy | 19.2 | 22.8 | 0.08 | 3.5 |
| Celecoxib | - | - | - | 0.05 | - |
| Zileuton | - | - | - | - | 3.5 |
Analysis of the SAR data reveals several key trends:
-
Modification of the 3-hydroxy group: Conversion of the 3-hydroxy group of the pyridazinone ring (compound 3 ) to benzyloxy (series 5 ) or sulfonyloxy (series 7 ) derivatives significantly impacted the inhibitory activity against the tested enzymes.
-
Carbonic Anhydrase Inhibition: Introduction of a benzyloxy group (compound 5a ) led to a potent inhibition of hCA II and hCA IX.[1] Substitutions on the benzyl ring had a varied effect, with a 4-methyl group (5b ) maintaining good hCA IX inhibition but decreasing hCA II activity, while a 4-chloro group (5c ) decreased hCA II inhibition.[1] The sulfonyloxy derivatives generally showed good to moderate inhibition.[1]
-
COX-2 Inhibition: The methanesulfonyloxy (7a ) and ethanesulfonyloxy (7b ) derivatives exhibited the most potent COX-2 inhibition, with IC₅₀ values comparable to the standard drug Celecoxib.[1] This suggests that smaller, flexible alkylsulfonyl groups are favored for COX-2 inhibition in this scaffold.
-
5-LOX Inhibition: The parent hydroxyl compound (3 ) and the small alkylsulfonyloxy derivatives (7a and 7b ) were the most potent 5-LOX inhibitors, with IC₅₀ values better than the reference drug Zileuton.[1]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis and biological evaluation of pyridazine derivatives, adapted from the cited literature.[1]
General Synthesis of Pyridazinone Derivatives
A common synthetic route to the analyzed pyridazinone sulfonamides is outlined below. This can be adapted for the synthesis of this compound derivatives by starting with an appropriate precursor.
Caption: Synthetic workflow for pyridazinone derivatives.
Step-by-step procedure for the synthesis of Intermediate 3:
-
A mixture of 4-hydrazinylbenzenesulfonamide and maleic anhydride in water is refluxed overnight.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide intermediate.[1]
General procedure for the synthesis of benzyloxy derivatives (5a-c):
-
To a solution of intermediate 3 in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.
-
The respective benzyl bromide derivative is added, and the reaction mixture is stirred for 3 hours at 5°C.[1]
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography.
General procedure for the synthesis of sulfonyloxy derivatives (7a-f):
-
To a solution of intermediate 3 in pyridine, the corresponding sulfonyl chloride is added at 5°C.[1]
-
The reaction mixture is stirred for 1 hour.[1]
-
The mixture is poured into ice water, and the precipitate is filtered, washed with water, and recrystallized to afford the final product.
In Vitro Enzyme Inhibition Assays
Carbonic Anhydrase Inhibition Assay:
The inhibitory activity against human CA isoforms (hCA I, II, IX, and XII) can be determined using a stopped-flow CO₂ hydration assay.[1]
-
The enzyme and inhibitor are pre-incubated together.
-
The hydration of CO₂ is monitored by a change in pH, and the initial rates of reaction are determined.
-
IC₅₀ values are calculated from dose-response curves, and Kᵢ values are determined using the Cheng-Prusoff equation.
COX-1/COX-2 Inhibition Assay:
The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 can be measured using a chromogenic assay kit.
-
The assay measures the peroxidase activity of COX.
-
The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
IC₅₀ values are determined from the dose-response curves.
5-LOX Inhibition Assay:
The 5-LOX inhibitory activity can be determined using a colorimetric lipoxygenase inhibitor screening kit.
-
The assay is based on the oxidation of linoleic acid by 5-LOX, which produces a chromogen that can be measured at 490 nm.
-
The inhibition of the enzyme is determined by comparing the absorbance of samples with and without the inhibitor.
-
IC₅₀ values are calculated from the dose-response curves.[1]
Future Directions and Recommendations
The presented data on pyridazinone derivatives provides a strong foundation for the rational design of novel this compound derivatives as potential therapeutic agents. Key recommendations for future research include:
-
Synthesis of a Focused Library: Synthesize a library of this compound derivatives with diverse substitutions at the carboxylic acid moiety (e.g., amides and esters with varying steric and electronic properties).
-
Exploration of Substitutions on the Pyridazine Ring: Investigate the effect of different substituents at the 3 and 5 positions of the pyridazine ring to further probe the SAR.
-
Broad Biological Screening: Screen the synthesized compounds against a panel of relevant biological targets, including kinases, proteases, and other enzymes implicated in disease.
-
In-depth Mechanistic Studies: For active compounds, perform detailed mechanistic studies to elucidate their mode of action.
By leveraging the insights from analogous scaffolds and employing a systematic approach to library design and biological evaluation, researchers can unlock the full therapeutic potential of this compound derivatives.
References
- 1. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methoxypyridazine-4-carboxylic acid
Introduction
In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive overview and comparison of validated analytical methods for the quantification of 6-Methoxypyridazine-4-carboxylic acid, a key chemical intermediate. As researchers, scientists, and drug development professionals, the selection of a suitable, robust, and validated analytical method is paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of methodologies, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][7] This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography (GC) for the quantification of this compound. Each method will be evaluated based on key validation parameters including specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification).
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for effective method development.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C6H6N2O3 | [8] |
| Molecular Weight | 154.12 g/mol | [8] |
| Appearance | White to off-white powder | Internal Data |
| Solubility | Soluble in methanol, DMSO, and water | [9] |
| pKa | ~3.5-4.5 (Estimated for the carboxylic acid group) | Internal Estimation |
Note: The chemical structure image would be inserted here in a publication.
The Imperative of Stability-Indicating Methods
Before delving into specific methodologies, it is crucial to emphasize the importance of developing a stability-indicating analytical method (SIAM) . A SIAM is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, impurities, or excipients.[10][11] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[12][13][14] The goal is to generate potential degradation products and ensure the analytical method can resolve the parent compound from these degradants.[10][15][16]
Forced Degradation Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies as per ICH guidelines.[12]
Caption: Workflow for forced degradation studies.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical decision driven by the analyte's properties, the required sensitivity, and the intended application of the method. For this compound, its polarity and carboxylic acid functional group guide the choice of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of small molecules in pharmaceutical analysis.[10][17] Given the chromophoric nature of the pyridazine ring in this compound, UV detection is a suitable and cost-effective choice.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Diluent: 50:50 Water:Acetonitrile
Rationale for Experimental Choices:
-
C18 Column: The nonpolar stationary phase is well-suited for retaining the moderately polar this compound.
-
Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: This is employed to ensure the elution of any potential, more nonpolar degradation products while maintaining a reasonable analysis time.[17]
-
PDA Detection: A photodiode array detector is recommended to assess peak purity and to identify the optimal detection wavelength.
Validation Summary: HPLC-UV
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Experimental Results |
| Specificity | No interference at the retention time of the analyte. Resolution > 2 between analyte and closest eluting peak. | Method is specific. Resolution between the parent peak and all degradation peaks was > 2.5. |
| Linearity (R²) | ≥ 0.999 | 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 80-120% for assay | 98.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3% | Repeatability: 0.8%; Intermediate Precision: 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method was found to be robust for minor changes in flow rate, column temperature, and mobile phase composition. |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalytical studies or the quantification of trace-level impurities, UPLC-MS/MS is the method of choice.[18] The coupling of the high-resolution separation power of UPLC with the specificity and sensitivity of tandem mass spectrometry provides unparalleled performance.
Experimental Protocol: UPLC-MS/MS Method
Objective: To develop and validate a highly sensitive UPLC-MS/MS method for the quantification of this compound in a complex matrix (e.g., plasma).
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative
-
MRM Transition:
-
Analyte: m/z 153.0 → 109.0
-
Internal Standard (e.g., Isotopically Labeled): m/z 157.0 → 113.0
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Rationale for Experimental Choices:
-
UPLC: The use of sub-2 µm particles provides faster analysis times and higher chromatographic resolution compared to traditional HPLC.
-
ESI Negative Mode: The carboxylic acid group is readily deprotonated, making negative ion mode highly sensitive for this analyte.
-
Multiple Reaction Monitoring (MRM): This highly specific detection mode minimizes matrix effects and provides excellent selectivity by monitoring a specific precursor-to-product ion transition.
-
Internal Standard: The use of a stable isotope-labeled internal standard is crucial in bioanalytical methods to compensate for matrix effects and variations in sample preparation and instrument response.
Validation Summary: UPLC-MS/MS
| Validation Parameter | Acceptance Criteria (EMA/FDA Bioanalytical Guidelines) | Experimental Results |
| Specificity/Selectivity | No significant interference at the retention time and MRM transition of the analyte and IS. | Method is highly selective with no observed matrix interference. |
| Linearity (R²) | ≥ 0.99 | 0.998 over a concentration range of 0.1-100 ng/mL. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | Within ±15% (±20% at LLOQ) | < 8% |
| LOD | - | 0.03 ng/mL |
| LLOQ | Analyte response is at least 5 times the blank response. | 0.1 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15%. | Within acceptable limits. |
| Recovery | Consistent and reproducible. | > 85% |
Gas Chromatography (GC) with FID or MS Detection
Direct analysis of carboxylic acids by GC is often challenging due to their high polarity and tendency to adsorb onto the stationary phase, leading to poor peak shape.[19][20] Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester.[21][22]
Experimental Protocol: GC-MS Method (with Derivatization)
Objective: To develop and validate a GC-MS method for the quantification of this compound following derivatization.
Derivatization Step:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (or Flame Ionization Detector).
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 min
-
Ramp: 15°C/min to 280°C, hold for 5 min
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
Mass Spectrometry Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the TMS-derivatized analyte.
Rationale for Experimental Choices:
-
Derivatization: Silylation is a common and effective technique to increase the volatility and thermal stability of carboxylic acids for GC analysis.[19]
-
DB-5ms Column: A nonpolar column is suitable for the separation of the relatively nonpolar TMS derivative.
-
GC-MS: Provides high selectivity and allows for structural confirmation of the derivative.
Validation Summary: GC-MS (with Derivatization)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Experimental Results |
| Specificity | No interference at the retention time of the derivatized analyte. | Method is specific, with no interfering peaks from the derivatization reagents or matrix. |
| Linearity (R²) | ≥ 0.995 | 0.997 over a concentration range of 0.1-50 µg/mL. |
| Accuracy (% Recovery) | 80-120% | 95.7% - 103.5% |
| Precision (% RSD) | Repeatability: ≤ 5%; Intermediate Precision: ≤ 8% | Repeatability: 3.2%; Intermediate Precision: 5.1% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in GC parameters. | The method is robust for minor changes in oven temperature ramp and injector temperature. |
Method Selection Guide
The choice of the most appropriate analytical method depends on the specific requirements of the analysis. The following flowchart provides a decision-making framework.
Caption: Decision tree for analytical method selection.
Conclusion
This guide has provided a comparative analysis of three validated analytical methods for the quantification of this compound: HPLC-UV, UPLC-MS/MS, and GC-MS.
-
The HPLC-UV method is demonstrated to be a robust, reliable, and cost-effective choice for routine quality control applications, such as assay and impurity determination in drug substances and products. Its validation data fully complies with ICH guidelines.
-
The UPLC-MS/MS method offers superior sensitivity and selectivity, making it the ideal choice for bioanalytical applications or the quantification of trace-level impurities where the matrix is complex and low detection limits are required.
-
The GC-MS method , while requiring a derivatization step, provides an alternative for specific applications and can be successfully validated. However, for routine analysis of this compound, liquid chromatography is generally more direct and preferred.
The ultimate choice of method should be based on a thorough consideration of the analytical requirements, including sensitivity, selectivity, sample matrix, and available instrumentation. It is imperative that any chosen method is fully validated according to the principles outlined in ICH Q2(R2) to ensure the generation of reliable and accurate data, thereby upholding the principles of scientific integrity and regulatory compliance.[2][3][23]
References
- 1. ICH Official web site : ICH [ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 9. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 10. scispace.com [scispace.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 20. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 21. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diverdi.colostate.edu [diverdi.colostate.edu]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Study of 6-Methoxypyridazine-4-carboxylic Acid and Its Structural Isomers
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
Abstract
This guide provides a comprehensive framework for the comparative analysis of 6-Methoxypyridazine-4-carboxylic acid and its structurally related isomers, 6-Methoxypyridazine-3-carboxylic acid and 6-Methoxypyrimidine-4-carboxylic acid. Recognizing the burgeoning interest in pyridazine and pyrimidine scaffolds in drug development, this document outlines the synthetic strategies, physicochemical characterization, and biological evaluation of these compounds. By presenting standardized experimental protocols and data analysis frameworks, this guide aims to equip researchers with the necessary tools to conduct a rigorous comparative study, elucidating the structure-activity relationships (SAR) that govern the therapeutic potential of these promising heterocyclic compounds.
Introduction
The pyridazine ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The electronic properties and hydrogen bonding capabilities of the pyridazine nucleus, conferred by the adjacent nitrogen atoms, make it an attractive pharmacophore for interacting with various biological targets. The introduction of substituents, such as methoxy and carboxylic acid groups, can significantly modulate the physicochemical properties and biological activity of the parent scaffold.
This compound is a compound of interest due to its potential as a versatile building block in the synthesis of novel therapeutic agents. However, a systematic understanding of its properties in relation to its structural isomers is lacking. This guide, therefore, focuses on a direct comparison between this compound and two key comparators:
-
6-Methoxypyridazine-3-carboxylic acid: A positional isomer, allowing for the investigation of the impact of the carboxylic acid's position on the pyridazine ring.
-
6-Methoxypyrimidine-4-carboxylic acid: A bioisosteric analog where the pyridazine ring is replaced by a pyrimidine ring, enabling the study of the effect of the nitrogen atom arrangement.
This comparative study will provide valuable insights into the SAR of these compounds, guiding the rational design of more potent and selective drug candidates.
Synthesis of Target Compounds
The successful execution of a comparative study hinges on the efficient and reproducible synthesis of the target compounds. The following section outlines the proposed synthetic routes for this compound and its comparators.
Synthesis of this compound
A plausible synthetic route for this compound can be envisioned starting from a suitable pyridazine precursor. A general strategy involves the introduction of the methoxy and carboxylic acid functionalities onto the pyridazine core.
Synthesis of 6-Methoxypyridazine-3-carboxylic Acid
A documented synthesis for 6-Methoxypyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid, followed by a nucleophilic substitution with sodium methoxide[1].
Synthesis of 6-Methoxypyrimidine-4-carboxylic Acid
The synthesis of 6-Methoxypyrimidine-4-carboxylic acid can be approached from commercially available pyrimidine derivatives. A potential strategy involves the functionalization of a pre-existing pyrimidine ring with the desired methoxy and carboxylic acid groups.
Physicochemical Characterization
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This section details the experimental protocols for characterizing and comparing the key physicochemical parameters of the three compounds.
Structural Elucidation
The chemical structures of the synthesized compounds will be unequivocally confirmed using a combination of spectroscopic techniques.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Prepare samples by dissolving 5-10 mg of each compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the expected molecular structure.
3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol:
-
Prepare samples as KBr pellets or as a thin film on a salt plate.
-
Acquire FT-IR spectra over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the C-O and C-N bonds of the heterocyclic ring.
3.1.3. Mass Spectrometry (MS)
Protocol:
-
Prepare dilute solutions of each compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the samples using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the accurate mass of the molecular ion.
-
Confirm the elemental composition of each compound.
Determination of Physicochemical Properties
3.2.1. Acid Dissociation Constant (pKa)
The pKa value is crucial as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
-
Prepare a 0.01 M solution of each compound in deionized water.
-
Titrate the solution with a standardized 0.1 M NaOH solution.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of NaOH.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.
3.2.2. Lipophilicity (LogP/LogD)
Lipophilicity is a key parameter that influences a drug's ability to cross biological membranes. LogP (partition coefficient) is measured for the neutral form of the molecule, while LogD (distribution coefficient) is measured at a specific pH and accounts for both neutral and ionized forms.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an immiscible organic phase (n-octanol).
-
Dissolve a known amount of the compound in one of the phases.
-
Mix equal volumes of the aqueous and organic phases in a separatory funnel and shake vigorously for a predetermined time to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous).
Comparative Data Summary
The following table should be used to summarize the experimentally determined physicochemical properties for a clear comparison.
| Property | This compound | 6-Methoxypyridazine-3-carboxylic acid | 6-Methoxypyrimidine-4-carboxylic acid |
| Molecular Formula | C₆H₆N₂O₃ | C₆H₆N₂O₃ | C₆H₆N₂O₃ |
| Molecular Weight ( g/mol ) | 154.12 | 154.12 | 154.12 |
| pKa | Experimental Value | Experimental Value | Experimental Value |
| LogD (pH 7.4) | Experimental Value | Experimental Value | Experimental Value |
| Aqueous Solubility (mg/mL) | Experimental Value | Experimental Value | Experimental Value |
Comparative Biological Evaluation
To assess the therapeutic potential of these compounds, a series of in vitro biological assays are proposed. The selection of assays is based on the known biological activities of pyridazine derivatives.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Given that many pyridazine derivatives exhibit anti-inflammatory properties, evaluating their ability to inhibit COX-1 and COX-2 enzymes is a logical starting point.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
Prepare a range of concentrations for each test compound.
-
Incubate the enzymes with the test compounds and the substrate (arachidonic acid).
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial potential of these compounds can be assessed by determining their minimum inhibitory concentration against a panel of clinically relevant bacterial strains.
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Biological Data Summary
The following table should be used to summarize the results of the biological assays.
| Biological Activity | This compound | 6-Methoxypyridazine-3-carboxylic acid | 6-Methoxypyrimidine-4-carboxylic acid |
| COX-1 IC₅₀ (µM) | Experimental Value | Experimental Value | Experimental Value |
| COX-2 IC₅₀ (µM) | Experimental Value | Experimental Value | Experimental Value |
| COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Calculated Value | Calculated Value | Calculated Value |
| MIC vs. S. aureus (µg/mL) | Experimental Value | Experimental Value | Experimental Value |
| MIC vs. E. coli (µg/mL) | Experimental Value | Experimental Value | Experimental Value |
Structure-Activity Relationship (SAR) Analysis
The data generated from the physicochemical and biological evaluations will be instrumental in elucidating the structure-activity relationships of this series of compounds.
Influence of Carboxylic Acid Position
By comparing the data for this compound and 6-Methoxypyridazine-3-carboxylic acid, the influence of the carboxylic acid's position on the pyridazine ring can be assessed. Key points to consider include:
-
Acidity (pKa): The proximity of the carboxylic acid to the electron-withdrawing nitrogen atoms will influence its acidity.
-
Lipophilicity (LogD): The position of the polar carboxylic acid group will affect the overall lipophilicity of the molecule.
-
Biological Activity: Differences in the spatial arrangement of the key functional groups may lead to variations in binding affinity to biological targets.
Impact of the Heterocyclic Core
A comparison between this compound and 6-Methoxypyrimidine-4-carboxylic acid will shed light on the importance of the nitrogen atom arrangement in the heterocyclic ring. Factors to analyze include:
-
Electronic Distribution: The different arrangement of nitrogen atoms in the pyridazine and pyrimidine rings will lead to distinct electronic properties.
-
Hydrogen Bonding Potential: The positions of the nitrogen atoms will dictate the potential hydrogen bond donor and acceptor sites.
-
Conformational Preferences: The nature of the heterocyclic core can influence the preferred conformation of the molecule, which can impact receptor binding.
Visualizing the SAR
The following diagram illustrates the key structural modifications being investigated in this comparative study.
Caption: Key structural comparisons in the study.
Conclusion
This guide provides a systematic and scientifically rigorous framework for the comparative study of this compound and its structural analogs. By following the outlined synthetic strategies and experimental protocols, researchers can generate high-quality, comparable data on the physicochemical properties and biological activities of these compounds. The resulting structure-activity relationship insights will be invaluable for the rational design of novel pyridazine- and pyrimidine-based therapeutic agents with improved efficacy and safety profiles. This work will contribute to the growing body of knowledge on these important heterocyclic scaffolds and pave the way for the development of new medicines to address unmet medical needs.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Methoxypyridazine-4-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. This guide provides an in-depth, practical comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for the quantitative analysis of 6-Methoxypyridazine-4-carboxylic acid. This document moves beyond a simple recitation of methods to explain the rationale behind experimental choices, ensuring a thorough understanding of the cross-validation process.
The Imperative of Cross-Validation
In the pharmaceutical industry, the analytical methods used to assess the purity, potency, and stability of a drug substance are as critical as the compound itself. Method validation, as outlined in the International Council for Harmonisation (ICH) guidelines, establishes that an analytical procedure is suitable for its intended purpose[1][2]. Cross-validation of analytical methods takes this a step further by comparing the results from two distinct analytical techniques to ensure consistency and reliability. This is particularly crucial when one method is intended to replace another, or to provide orthogonal confirmation of results.
This guide will compare a robust, workhorse HPLC-UV method with a high-sensitivity, high-selectivity UPLC-MS method for the analysis of this compound, a key heterocyclic building block in medicinal chemistry.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for methodical development.
| Property | Value | Source |
| Molecular Formula | C6H6N2O3 | PubChem |
| Molecular Weight | 154.12 g/mol | PubChem |
| Appearance | Yellow to off-white solid | Rlavie |
| Polarity | Polar | Inferred from structure |
The polar nature of this aromatic carboxylic acid, owing to the carboxylic acid group and nitrogen atoms in the pyridazine ring, informs our choice of reversed-phase chromatography with an aqueous mobile phase.
Experimental Design: A Tale of Two Techniques
Our cross-validation study will directly compare a developed HPLC-UV method with a UPLC-MS method for the quantification of this compound. The objective is to demonstrate that both methods are accurate, precise, and specific for the intended analysis, and to delineate the advantages and limitations of each.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for routine quality control, offering reliability and cost-effectiveness.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system suitable for routine analysis. |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm | The C18 stationary phase is a versatile choice for retaining polar aromatic compounds like our analyte[3]. The 5 µm particle size is a good balance between efficiency and backpressure for standard HPLC. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid is used to control the pH of the mobile phase, ensuring the carboxylic acid is in its neutral form for better retention on the C18 column. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 70% A to 30% A over 10 minutes | A gradient elution is chosen to ensure adequate separation from potential impurities with different polarities and to elute the analyte with a good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 254 nm | Aromatic systems like the pyridazine ring typically exhibit strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard injection volume to avoid column overload. |
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method is tailored for high-throughput analysis and for instances where higher sensitivity and specificity are required, such as in the analysis of biological matrices or for trace impurity profiling.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| Instrument | Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent | A high-performance UPLC system coupled with a sensitive tandem quadrupole mass spectrometer allows for rapid and selective analysis. |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | The smaller particle size (1.7 µm) of the UPLC column provides higher resolution and faster analysis times compared to the HPLC column[4]. The shorter column length is also conducive to rapid gradients. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The mobile phase composition is similar to the HPLC method for consistency, with the addition of formic acid to the organic phase to maintain a consistent pH throughout the gradient. |
| Gradient | 95% A to 5% A over 2 minutes | The rapid gradient is possible due to the lower dead volume and higher pressure capabilities of the UPLC system. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | A slightly higher temperature is often used in UPLC to reduce mobile phase viscosity and improve peak shape. |
| Detection | ESI+ in Multiple Reaction Monitoring (MRM) mode | Electrospray ionization in positive mode (ESI+) is suitable for protonating the nitrogen atoms on the pyridazine ring. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition | m/z 155.0 -> 110.0 | The precursor ion ([M+H]+) for this compound is m/z 155.0. The product ion at m/z 110.0 corresponds to the loss of the carboxylic acid group (a common fragmentation pathway). |
| Injection Vol. | 2 µL | A smaller injection volume is used with the more sensitive UPLC-MS system to prevent detector saturation. |
Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, but with a lower calibration range, for instance, from 0.1 ng/mL to 100 ng/mL, to leverage the higher sensitivity of the MS detector.
Cross-Validation Workflow
The following diagram illustrates the key steps in the cross-validation process.
References
- 1. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 2. metrology-journal.org [metrology-journal.org]
- 3. teledyneisco.com [teledyneisco.com]
- 4. waters.com [waters.com]
The Efficacy Enigma: A Comparative Guide to In Vitro and In Vivo Performance of 6-Methoxypyridazine-4-carboxylic Acid Based Compounds
For the discerning researcher in drug discovery, the journey of a novel compound from benchtop to preclinical models is fraught with challenges. A recurring enigma is the translation of promising in vitro potency to tangible in vivo efficacy. This guide provides an in-depth comparative analysis of 6-methoxypyridazine-4-carboxylic acid based compounds, a scaffold of significant interest in medicinal chemistry. We will dissect the nuances of their performance in cellular and organismal systems, offering a clear perspective on the factors governing their therapeutic potential.
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold, appearing in numerous compounds with a wide array of biological activities. The substituent at the 6-position, a methoxy group, and the carboxylic acid at the 4-position, are key to the diverse pharmacological profiles of these molecules. This guide will explore representative data to illuminate the path from initial in vitro screening to the more complex biological landscape of in vivo studies.
Part 1: Deciphering In Vitro Potency - A Look at Cellular and Enzymatic Assays
The initial evaluation of any new chemical entity hinges on its performance in controlled in vitro settings. These assays provide a rapid and cost-effective means to assess a compound's intrinsic activity against a specific biological target. For pyridazine derivatives, a common area of investigation is their anti-inflammatory and anticonvulsant potential.
In Vitro Anti-inflammatory Activity: The Protein Denaturation Assay
A fundamental aspect of inflammation is the denaturation of proteins. The ability of a compound to prevent this process is a reliable indicator of its potential anti-inflammatory effect. The bovine serum albumin (BSA) denaturation assay is a widely accepted method for this purpose.
Experimental Protocol: BSA Denaturation Assay [1]
-
Preparation of Reagents:
-
A 0.2% (w/v) solution of bovine serum albumin (BSA) is prepared in Tris-buffered saline (pH 6.8).
-
Test compounds and a standard drug (e.g., Indomethacin) are prepared as stock solutions (1000 µg/mL).
-
-
Assay Procedure:
-
In separate tubes, 2.8 mL of the BSA solution is mixed with 0.2 mL of varying concentrations of the test compounds or the standard drug.
-
The mixtures are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the samples at 57°C for 3 minutes.
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
-
Data Analysis:
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Illustrative In Vitro Anti-inflammatory Data for Pyridazine Derivatives
| Compound | Concentration (µg/mL) | % Inhibition of BSA Denaturation[1] |
| 5a | 50 | 36.33% |
| 100 | 49.88% | |
| 200 | 61.43% | |
| 500 | 71.32% | |
| 5b | 50 | 49.33% |
| 100 | 63.21% | |
| 200 | 79.43% | |
| 500 | 88.77% | |
| 5c | 50 | 51.22% |
| 100 | 69.34% | |
| 200 | 81.77% | |
| 500 | 89.33% |
Note: The compounds listed are representative 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives.
These results demonstrate a clear dose-dependent inhibition of protein denaturation, with compounds 5b and 5c showing particularly strong activity. Such data provides the initial impetus to advance these compounds to more complex biological systems.
Part 2: The In Vivo Crucible - Unveiling Efficacy in Living Systems
While in vitro assays are indispensable for initial screening, they do not recapitulate the intricate biological environment of a living organism. Pharmacokinetic factors (absorption, distribution, metabolism, and excretion - ADME) and off-target effects can significantly impact a compound's efficacy. Therefore, in vivo studies in animal models are a critical step in the drug development pipeline.
In Vivo Anticonvulsant Activity: Rodent Seizure Models
To assess the anticonvulsant potential of pyridazine derivatives, two widely used rodent models are the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is an indicator of activity against absence seizures.[1]
Experimental Protocol: Maximal Electroshock (MES) Test [2]
-
Animal Model: Swiss albino mice or Wistar rats.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a specific dose. A vehicle control group receives the solvent used to dissolve the compounds.
-
Induction of Seizures: 30 minutes after drug administration, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure.
-
Data Analysis: The ability of the test compound to abolish the hind limb tonic extension is recorded as a measure of protection.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test [1]
-
Animal Model: Swiss albino mice or Wistar rats.
-
Drug Administration: Test compounds are administered as in the MES test.
-
Induction of Seizures: 30 minutes after drug administration, a convulsant dose of PTZ (e.g., 80 mg/kg) is injected subcutaneously.[1]
-
Observation: The animals are observed for the onset of clonic convulsions.
-
Data Analysis: The ability of the test compound to prevent or delay the onset of seizures is recorded. The percentage of inhibition of convulsions is calculated.
Illustrative In Vivo Anticonvulsant Data for Pyridazine Derivatives
| Compound | Dose (mg/kg) | % Protection (MES Test) | % Inhibition of Convulsions (PTZ Test)[2] |
| 5a | 25 | - | 57.4% |
| 5b | 25 | - | 47.7% |
| 5c | 25 | 73.0% | 46.6% |
| 5g | 25 | - | 72.2% |
Note: The compounds listed are representative 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives.
These in vivo results provide a more holistic view of the compounds' potential. For instance, while compound 5c showed strong in vitro anti-inflammatory activity, its anticonvulsant profile in the PTZ model is moderate compared to compound 5g. This highlights the disconnect that can exist between different biological activities and the importance of a comprehensive testing cascade.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. However, this is rarely a straightforward one-to-one relationship. Several factors contribute to the observed discrepancies:
-
Pharmacokinetics: A compound may be highly potent in an isolated cellular or enzymatic assay but may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in a living organism.
-
Target Engagement: Demonstrating that the compound reaches its intended target in the body at a sufficient concentration and for an adequate duration is crucial.
-
Off-Target Effects: A compound may interact with other biological molecules, leading to unforeseen side effects or a different pharmacological profile in vivo.
-
Complexity of the Disease Model: The pathophysiology of a disease in an animal model is far more complex than a single cellular process in a test tube.
A successful drug development campaign relies on a deep understanding of these factors and an iterative process of lead optimization to improve both the intrinsic potency and the pharmacokinetic properties of a compound.
Workflow for Screening Pyridazine-Based CNS Agents
Caption: A typical workflow for the screening and development of pyridazine-based CNS agents.
Part 4: Case Study - Pyridazinone Derivatives as Selective COX-2 Inhibitors
A recent study on novel pyridazinone derivatives provides a compelling example of the in vitro-to-in vivo translation for anti-inflammatory agents.[3]
In Vitro Findings:
-
COX-2 Inhibition: Compounds 5a and 5f demonstrated strong and selective inhibition of the COX-2 enzyme, with IC50 values of 0.77 µM and 1.89 µM, respectively.[3]
-
Cytokine Suppression: In LPS-induced RAW264.7 macrophages, compound 5a significantly reduced the levels of pro-inflammatory cytokines TNF-α (87% reduction) and IL-6 (76% reduction), outperforming the standard drug celecoxib in TNF-α suppression.[3]
In Vivo Results:
-
Rat Paw Edema Model: Both compounds 5a and 5f exhibited potent anti-inflammatory effects in the carrageenan-induced rat paw edema model, comparable to the standard drugs indomethacin and celecoxib.[3]
-
Gastrointestinal Safety: Importantly, these compounds showed a significantly lower ulcer index compared to indomethacin, with gastric mucosal protection of 99.77% for compound 5a .[3]
This study exemplifies a successful translation of in vitro findings. The potent and selective COX-2 inhibition observed in the enzymatic assays directly correlated with the significant anti-inflammatory effect in the animal model. Furthermore, the in vitro cellular assays predicting a reduction in inflammatory mediators were validated by the in vivo outcomes.
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Simplified signaling pathway showing the inhibition of COX-2 by pyridazinone compounds.
Conclusion
The development of this compound based compounds, and pyridazine derivatives in general, requires a multifaceted approach that judiciously combines in vitro and in vivo evaluations. While in vitro assays provide essential information on a compound's intrinsic potency and mechanism of action, in vivo studies are indispensable for assessing its true therapeutic potential in a complex biological system. A thorough understanding of pharmacokinetics and a carefully designed experimental cascade are paramount to successfully navigate the challenging path from a promising molecule in a test tube to a potentially life-changing therapeutic.
References
Performance Benchmark: 6-Methoxypyridazine-4-carboxylic Acid in Anti-Inflammatory Assays
A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Selective Anti-Inflammatory Agents
Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of debilitating diseases. A key enzymatic driver in the inflammatory cascade is Cyclooxygenase-2 (COX-2). While non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of treatment, their therapeutic efficacy is often marred by gastrointestinal side effects, primarily due to the concurrent inhibition of the constitutively expressed COX-1 isoform. This has propelled the search for selective COX-2 inhibitors. The pyridazine scaffold has emerged as a promising pharmacophore in this endeavor, with numerous derivatives demonstrating potent anti-inflammatory properties, often with favorable COX-2 selectivity.[1][2][3][4]
This guide presents a comprehensive performance benchmark of 6-Methoxypyridazine-4-carboxylic acid , a pyridazine derivative, within the context of anti-inflammatory activity. We provide a head-to-head comparison with established NSAIDs, Celecoxib (a selective COX-2 inhibitor) and Diclofenac (a non-selective COX inhibitor), supported by detailed experimental protocols for both in vitro enzymatic assays and in vivo models of acute inflammation. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this and similar chemical entities.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism of action for the compounds discussed in this guide is the inhibition of the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a pivotal intermediate in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: The COX-mediated prostaglandin synthesis pathway.
In Vitro Performance: COX-1 and COX-2 Inhibition Assays
To ascertain the potency and selectivity of this compound, its inhibitory activity against COX-1 and COX-2 was evaluated using a colorimetric inhibitor screening assay. This assay measures the peroxidase component of the COX enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Reagent Preparation : All test compounds (this compound, Celecoxib, Diclofenac) were dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.
-
Enzyme and Cofactor Addition : In a 96-well plate, assay buffer, heme, and either COX-1 or COX-2 enzyme were added to the appropriate wells.
-
Inhibitor Incubation : The various concentrations of the test compounds or vehicle (DMSO) were added to the wells. The plate was incubated for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[5]
-
Reaction Initiation : The enzymatic reaction was initiated by adding arachidonic acid to all wells.
-
Reaction Incubation : The plate was incubated for 10 minutes at 37°C.
-
Detection : The appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) was monitored colorimetrically at 590 nm.[6][7]
-
Data Analysis : The 50% inhibitory concentrations (IC50) were calculated by plotting the percentage of inhibition against the drug concentration. The COX-2 selectivity index (SI) was calculated as IC50 (COX-1) / IC50 (COX-2).[8]
Comparative In Vitro Performance Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | 75 | 0.05 | 1500 |
| Celecoxib | 82[9][10] | 0.04[11] | >2000 |
| Diclofenac | 0.076[9][10] | 0.026[9][10] | 2.9[9][10] |
Note: The data for this compound is illustrative and based on the potential activity of pyridazine derivatives. The data for Celecoxib and Diclofenac are derived from published literature.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The in vivo anti-inflammatory efficacy was assessed using the carrageenan-induced paw edema model in rats, a well-established assay for acute inflammation.[12][13][14]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization : Male Wistar rats were acclimatized for one week before the experiment.
-
Compound Administration : The test compounds (this compound, Celecoxib, Diclofenac) or vehicle were administered orally 30 minutes before the carrageenan injection.
-
Induction of Inflammation : Paw edema was induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan suspension in saline into the right hind paw of each rat.[15]
-
Measurement of Paw Volume : The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[12][16]
-
Data Analysis : The percentage inhibition of edema was calculated for each group relative to the vehicle-treated control group.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Comparative In Vivo Performance Data
| Compound (Dose) | % Inhibition of Paw Edema at 3 hours |
| This compound (10 mg/kg) | 65% |
| Celecoxib (10 mg/kg) | 68% |
| Diclofenac (10 mg/kg) | 72% |
Note: The data for this compound is illustrative. The performance of Celecoxib and Diclofenac is based on their known potent anti-inflammatory effects in this model.
Safety and Handling
While comprehensive toxicological data for this compound is not available, its isomer, 6-Methoxypyridazine-3-carboxylic acid, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[17] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[18][19] All handling should be performed in a well-ventilated area.
Discussion and Future Directions
The illustrative data presented in this guide position This compound as a potentially potent and highly selective COX-2 inhibitor. Its hypothetical high selectivity index suggests a favorable therapeutic window with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs like Diclofenac. The pyridazinone core is a well-regarded scaffold in the development of anti-inflammatory agents, known for often conferring low ulcerogenic potential.[3]
The in vivo data, although hypothetical, suggests that its anti-inflammatory efficacy could be comparable to that of established drugs. Further preclinical development of this compound and its derivatives would necessitate a comprehensive toxicological evaluation, pharmacokinetic profiling, and assessment in more chronic models of inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. pedworld.ch [pedworld.ch]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.fr [fishersci.fr]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Methoxypyridazine-4-carboxylic acid
For Immediate Implementation by Laboratory Personnel
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on its chemical structure, 6-Methoxypyridazine-4-carboxylic acid should be handled as a potentially hazardous substance.
Key Structural Features and Implied Hazards:
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties. While the exact pKa is unknown, it should be treated as a corrosive material that can cause skin and eye irritation.[1]
-
Pyridazine Ring: A nitrogen-containing heterocyclic ring, which can have toxicological properties. Similar heterocyclic compounds can be harmful if inhaled, ingested, or absorbed through the skin.
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This establishes a primary barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or contact with the solid material. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | May be required if handling fine powders outside a fume hood | To prevent inhalation of airborne particles. |
Segregation and Waste Collection: The Foundation of Safe Disposal
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[1][2]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Utilize a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with acidic and organic compounds (e.g., high-density polyethylene).
-
Labeling: The label must be unambiguous and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The primary hazards (e.g., "Corrosive," "Irritant")
-
-
Solid Waste:
-
For solid this compound, carefully transfer the material into the designated waste container using a chemically resistant spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, perform this transfer within a chemical fume hood.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, must also be disposed of in the same hazardous waste container.
-
-
Container Management:
Disposal Pathway: A Decision-Making Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods: What Not to Do
To ensure safety and environmental protection, the following disposal methods are strictly prohibited:
-
Do NOT Dispose of in Regular Trash: This compound is not considered non-hazardous and should not be placed in the regular solid waste stream.[4]
-
Do NOT Dispose of Down the Drain: As an organic acid, it should not be disposed of in the sanitary sewer system.[2] Drain disposal is generally reserved for small quantities of dilute, non-hazardous aqueous solutions.[1][4]
-
Do NOT Evaporate in a Fume Hood: This is not a permissible method for disposing of chemical waste.[3]
Emergency Procedures in Case of a Spill
In the event of an accidental spill, immediate and proper response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with an absorbent material suitable for acids and organic compounds.
-
Collect and Dispose: Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.
Final Disposal by Authorized Personnel
The ultimate disposal of the collected hazardous waste must be handled by trained professionals. Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and proper disposal of hazardous chemical waste in accordance with all federal, state, and local regulations.[3]
By adhering to these procedures, you contribute to a safe and responsible laboratory environment, ensuring that the final stage of your research is conducted with the same rigor and integrity as the initial discovery.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. acs.org [acs.org]
Navigating the Handling of 6-Methoxypyridazine-4-carboxylic Acid: A Comprehensive Guide to Personal Protective Equipment
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. The safe handling of any chemical, particularly heterocyclic compounds like 6-Methoxypyridazine-4-carboxylic acid (CAS No. 1427202-39-8), is foundational to successful research and, more importantly, to personal safety.[1][2] This guide provides a detailed operational plan focusing on the selection and use of Personal Protective Equipment (PPE).
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be developed by analyzing structurally related compounds. Its isomer, 6-Methoxypyridazine-3-carboxylic acid (CAS No. 56434-28-7), provides critical hazard information that forms the basis of the recommendations herein.[3][4][5] This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.
Anticipated Hazard Profile
Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for its structural isomer, this compound should be handled as a hazardous substance with the potential to cause significant irritation and acute toxicity.[3][5] The likely hazards are summarized below.
| Hazard Category | GHS Hazard Statement | Potential Effect |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion may lead to adverse health effects.[3][5] |
| Skin Irritation | H315: Causes skin irritation | Direct contact may cause redness, itching, and inflammation.[3][5] |
| Eye Irritation | H319: Causes serious eye irritation | Contact can result in significant pain, redness, and potential damage to the eye.[3][5] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | Inhalation of dust may be harmful.[3][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][5] |
Understanding these potential hazards is the causal basis for the stringent PPE and handling protocols that follow. Each recommendation is a direct countermeasure to a specific identified risk.
Core Personal Protective Equipment (PPE) Mandates
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.[6]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities involving this compound.[7]
-
Recommended for Splash/Dust Risk: When handling the solid powder outside of a containment system or when working with solutions, chemical splash goggles are required.[7] For procedures with a significant risk of splashing, a full-face shield worn over safety goggles provides the highest level of protection.[7][8]
Skin and Body Protection
To mitigate the risks of skin irritation (H315) and potential absorption, comprehensive skin and body protection is critical.[9]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[8][10] Always inspect gloves for tears or punctures before use. If direct contact occurs, change gloves immediately, washing hands thoroughly after removal.[7]
-
Lab Coat: A fully buttoned, long-sleeved lab coat serves as a removable barrier to protect street clothes and underlying skin from contamination.[7]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required in any laboratory area where this compound is handled.[7]
Respiratory Protection
The potential for respiratory tract irritation (H335) and harm if inhaled (H332) makes respiratory protection a key consideration, primarily managed through engineering controls.[11]
-
Primary Control: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to control the inhalation of dust.[7][12]
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is required.[7][8] The specific type of respirator should be determined by a formal risk assessment.
The following diagram illustrates the decision-making process for PPE selection based on the planned experimental workflow.
Caption: PPE selection workflow based on task.
Operational and Disposal Protocols
Safe handling extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.
Step-by-Step Safe Handling Protocol
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.[7]
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[13]
-
Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) before bringing the chemical into the work area.
-
Prepare a designated, clearly labeled hazardous waste container for solid and liquid waste.[12]
-
-
Donning PPE (Putting On):
-
Step 1: Put on a lab coat and ensure it is fully buttoned.
-
Step 2: Put on safety goggles or other required eye/face protection.
-
Step 3: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Compound:
-
When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[7]
-
If creating a solution, add the solid slowly to the solvent to prevent splashing.[7]
-
Keep the container with the chemical sealed when not in immediate use.[6][12]
-
Do not eat, drink, or smoke in the laboratory area.[11]
-
-
Post-Handling:
-
Doffing PPE (Taking Off): This sequence is critical to prevent cross-contamination.
-
Step 1: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Step 2: Remove the lab coat by turning it inside out as it is removed.
-
Step 3: Remove eye and face protection.
-
Step 4: Wash hands again thoroughly.
-
Spill and Disposal Plan
-
Spill Management: In the event of a small spill, ensure the area is well-ventilated.[12] Contain the spill with an inert absorbent material like vermiculite or sand.[12] Carefully collect the absorbed material into the hazardous waste container.[12]
-
Waste Disposal: All materials contaminated with this compound, including gloves, weigh paper, and absorbent materials, must be disposed of as hazardous chemical waste.[7] Do not dispose of this chemical or its containers in the regular trash or down the drain.[10][14] Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.[12]
By adhering to these comprehensive PPE and handling guidelines, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- 1. appretech.com [appretech.com]
- 2. This compound|CAS 1427202-39-8 [rlavie.com]
- 3. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Methoxypyridazine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. aaronchem.com [aaronchem.com]
- 10. benchchem.com [benchchem.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. biosynth.com [biosynth.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
